molecular formula C11H14N2O2 B2909194 N-cyclopentyl-2-nitroaniline CAS No. 55432-25-2

N-cyclopentyl-2-nitroaniline

Cat. No.: B2909194
CAS No.: 55432-25-2
M. Wt: 206.245
InChI Key: ZQLZSKZOTVXWNW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-nitroaniline is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-8-4-3-7-10(11)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLZSKZOTVXWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopentyl-2-nitroaniline (CAS 55432-25-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopentyl-2-nitroaniline is an organic compound with the CAS number 55432-25-2.[1][2] Structurally, it is a derivative of 2-nitroaniline with a cyclopentyl group attached to the amino nitrogen. While specific research on this compound is limited, its parent molecule, 2-nitroaniline, is a well-established intermediate in the synthesis of a wide range of commercially important products, including dyes, pigments, pharmaceuticals, and agrochemicals.[3][4] The introduction of the cyclopentyl moiety can significantly alter the physicochemical properties of the parent aniline, such as its lipophilicity and metabolic stability, making this compound a compound of interest for investigation in drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted properties of this compound, a detailed synthesis protocol, a comparative spectroscopic analysis, and safety considerations.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring substituted with a nitro group and a cyclopentylamino group at positions 1 and 2, respectively. The presence of the electron-withdrawing nitro group ortho to the amino group significantly influences the electronic properties and reactivity of the molecule.

Below is a table summarizing the available and predicted physicochemical properties of this compound, with a comparison to the experimentally determined properties of 2-nitroaniline.

PropertyThis compound (CAS 55432-25-2)2-Nitroaniline (CAS 88-74-4)
Molecular Formula C₁₁H₁₄N₂O₂[1]C₆H₆N₂O₂[5]
Molecular Weight 206.24 g/mol [1]138.126 g/mol [5]
Appearance Not availableOrange solid[5]
Melting Point Not available71.5 °C[5]
Boiling Point Not available284 °C[5]
Solubility Not available0.117 g/100 ml in water (20°C)[5]
pKa (of anilinium salt) Not available-0.3[5]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable starting material, such as 2-nitrochlorobenzene, with cyclopentylamine. The electron-withdrawing nitro group activates the ortho position for nucleophilic attack.

G reagents 2-Nitrochlorobenzene + Cyclopentylamine reaction N-Alkylation Reaction (Heating) reagents->reaction 1 solvent Solvent (e.g., DMF or DMSO) Base (e.g., K₂CO₃) solvent->reaction 2 workup Aqueous Work-up (Extraction) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 product This compound purification->product 5

Figure 1: Workflow for the synthesis of this compound.
Experimental Protocol

Materials:

  • 2-Nitrochlorobenzene

  • Cyclopentylamine

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrochlorobenzene (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a suitable solvent such as DMF or DMSO.

  • Add cyclopentylamine (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a suitable, non-nucleophilic base for this transformation.

  • Solvent (DMF or DMSO): Polar apathetic solvents like DMF or DMSO are excellent choices as they can dissolve the reactants and intermediates, and their high boiling points allow for heating to accelerate the reaction rate.

  • Excess Cyclopentylamine: A slight excess of cyclopentylamine is used to ensure the complete consumption of the starting 2-nitrochlorobenzene.

  • Aqueous Work-up and Extraction: This standard procedure is used to remove the inorganic salts and the polar solvent from the reaction mixture.

  • Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials and side products.

Spectroscopic Characterization: A Comparative Analysis

Due to the lack of published experimental spectra for this compound, this section provides a predicted spectroscopic analysis and a detailed comparison with the well-characterized parent compound, 2-nitroaniline.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum of this compound (in CDCl₃, 400 MHz):

  • δ 8.15 (dd, 1H): Aromatic proton ortho to the nitro group and meta to the amino group.

  • δ 7.40 (m, 1H): Aromatic proton para to the nitro group.

  • δ 6.85 (d, 1H): Aromatic proton ortho to the amino group.

  • δ 6.70 (m, 1H): Aromatic proton meta to the nitro group and para to the amino group.

  • δ 3.80 (m, 1H): Methine proton of the cyclopentyl group attached to the nitrogen.

  • δ 1.60-1.90 (m, 8H): Methylene protons of the cyclopentyl group.

  • δ 8.30 (br s, 1H): NH proton.

Experimental ¹H NMR Spectrum of 2-Nitroaniline (in CDCl₃, 400 MHz): [6][7]

  • δ 8.12 (d, 1H)

  • δ 7.36 (t, 1H)

  • δ 6.81 (d, 1H)

  • δ 6.70 (t, 1H)

  • δ 5.98 (s, 2H)

Comparative Analysis:

  • The aromatic region of this compound is expected to be similar to that of 2-nitroaniline, with slight upfield or downfield shifts due to the electronic effect of the N-cyclopentyl group.

  • The most significant difference will be the appearance of signals corresponding to the cyclopentyl group in the aliphatic region of the spectrum for this compound.

  • The broad singlet for the two amino protons in 2-nitroaniline will be replaced by a broad singlet for the single NH proton and a multiplet for the methine proton of the cyclopentyl group in this compound.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum of this compound (in CDCl₃, 100 MHz):

  • δ 145.0: Aromatic carbon attached to the amino group.

  • δ 136.0: Aromatic carbon ortho to the nitro group.

  • δ 133.0: Aromatic carbon attached to the nitro group.

  • δ 126.0: Aromatic carbon para to the nitro group.

  • δ 118.0: Aromatic carbon ortho to the amino group.

  • δ 115.0: Aromatic carbon meta to the nitro group.

  • δ 55.0: Methine carbon of the cyclopentyl group.

  • δ 33.0: Methylene carbons of the cyclopentyl group adjacent to the methine.

  • δ 24.0: Methylene carbons of the cyclopentyl group beta to the methine.

Experimental ¹³C NMR Spectrum of 2-Nitroaniline:

  • δ 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 [7]

Comparative Analysis:

  • The chemical shifts of the aromatic carbons in this compound are expected to be similar to those of 2-nitroaniline.

  • The key difference will be the presence of three additional signals in the aliphatic region corresponding to the three distinct types of carbon atoms in the cyclopentyl ring.

Infrared (IR) Spectroscopy

Predicted IR Spectrum of this compound:

  • ~3400 cm⁻¹ (N-H stretch): A sharp peak characteristic of a secondary amine.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks in this region indicate the presence of the benzene ring.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Strong absorptions corresponding to the C-H bonds of the cyclopentyl group.

  • ~1620 cm⁻¹ (N-H bend): Bending vibration of the secondary amine.

  • ~1580, 1470 cm⁻¹ (C=C stretch): Aromatic ring stretching vibrations.

  • ~1520 cm⁻¹ (Asymmetric NO₂ stretch): A strong absorption characteristic of the nitro group.

  • ~1350 cm⁻¹ (Symmetric NO₂ stretch): Another strong absorption for the nitro group.

Experimental IR Spectrum of 2-Nitroaniline:

  • 3483 & 3369 cm⁻¹ (N-H stretch): Two peaks characteristic of a primary amine.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

  • 1620 cm⁻¹ (N-H bend)

  • 1575, 1475 cm⁻¹ (C=C stretch)

  • 1505 cm⁻¹ (Asymmetric NO₂ stretch)

  • 1345 cm⁻¹ (Symmetric NO₂ stretch)

Comparative Analysis:

  • The most noticeable difference will be in the N-H stretching region. This compound will show a single sharp peak for the secondary amine, whereas 2-nitroaniline exhibits two peaks for the primary amine.

  • This compound will have additional strong peaks in the 2950-2850 cm⁻¹ region due to the aliphatic C-H bonds of the cyclopentyl group, which are absent in the spectrum of 2-nitroaniline.

  • The characteristic nitro group stretches will be present in both spectra at similar wavenumbers.

Mass Spectrometry

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): m/z = 206.

  • Key Fragmentation Patterns: Loss of the cyclopentyl group, loss of the nitro group, and fragmentation of the cyclopentyl ring.

Experimental Mass Spectrum of 2-Nitroaniline:

  • Molecular Ion (M⁺): m/z = 138.[6]

Comparative Analysis:

  • The molecular ion peak will be the most definitive way to distinguish between the two compounds, with this compound having a molecular ion at m/z 206 and 2-nitroaniline at m/z 138.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. While specific toxicity data is not available, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[2]

Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

  • Store in a tightly closed container in a cool, dry place.

Applications and Research Potential

Given that 2-nitroaniline is a precursor for various pharmaceuticals and agrochemicals, this compound represents a potentially valuable building block for the synthesis of novel bioactive molecules.[3] The introduction of the cyclopentyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive scaffold for medicinal chemistry programs aimed at developing new therapeutic agents. Furthermore, its structure could be utilized in the development of new dyes, pigments, and specialty polymers with modified properties.

Conclusion

This compound is a derivative of 2-nitroaniline with potential applications in various fields of chemical research and development. Although experimental data for this specific compound is scarce, a comprehensive understanding of its properties and reactivity can be inferred through a comparative analysis with its parent compound, 2-nitroaniline. The synthetic protocol and spectroscopic analysis presented in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of this compound in their respective fields. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

  • MySkinRecipes. This compound. [Link]

  • ChemBuyersGuide.com, Inc. ChemScene (Page 435). [Link]

  • Wikipedia. 2-Nitroaniline. [Link]

  • PubChem. 2-Nitroaniline. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]

  • LookChem. Cas 1003-03-8,Cyclopentylamine. [Link]

  • ResearchGate. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

  • PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • NIST. o-Nitroaniline. [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ATB. 2-Nitroaniline. [Link]

  • RASĀYAN J. Chem. COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]

  • Supporting Information - The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

Sources

Technical Guide: Synthesis and Characterization of N-Cyclopentyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclopentyl-2-nitroaniline is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles, which serve as privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, antihistamines). This guide provides a rigorous technical breakdown of its physicochemical properties, a self-validating synthesis protocol via Nucleophilic Aromatic Substitution (


), and structural characterization logic.

The compound is characterized by a strong intramolecular hydrogen bond between the amine proton and the ortho-nitro group, a feature that significantly influences its solubility, NMR spectral signature, and reactivity profiles.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity for this compound. Researchers should use these calculated values for mass spectrometry validation and stoichiometry planning.

PropertyValueNotes
IUPAC Name This compoundAlso: N-cyclopentyl-2-nitrobenzenamine
Molecular Formula

Molecular Weight 206.24 g/mol Monoisotopic Mass: ~206.1055 Da
Structure Type Secondary Aryl AmineOrtho-substituted
Appearance Deep Yellow/Orange SolidDue to

transition (nitro-amine conjugation)
LogP (Predicted) ~3.2 - 3.5Lipophilic; soluble in DCM, EtOAc, DMSO
H-Bond Donor 1 (NH)Intramolecularly bonded to

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

Mechanistic Insight

The most robust synthesis involves the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine . While the chloro-derivative is cheaper, the fluoro-derivative is recommended for research-scale synthesis due to the high electronegativity of fluorine. This stabilizes the intermediate Meisenheimer complex, significantly accelerating the rate-determining step in


 reactions compared to the chloro-analog.
Reaction Pathway Diagram

The following diagram illustrates the transformation from precursors to the final scaffold, including the critical intermediate state.

SNAr_Mechanism Reactants Reactants 1-Fluoro-2-nitrobenzene + Cyclopentylamine Transition Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->Transition Nucleophilic Attack Base Base Scavenging (K2CO3 captures HF) Transition->Base Proton Transfer Product Product This compound (Deep Yellow Solid) Transition->Product Elimination of F-

Figure 1: The


 reaction pathway. The high reactivity of the fluoro-leaving group facilitates the formation of the Meisenheimer complex, followed by rapid re-aromatization to the product.

Experimental Protocol

Safety Warning: Nitroaromatics are toxic and can be explosive. 1-fluoro-2-nitrobenzene is a skin irritant and lachrymator. Perform all operations in a fume hood.

Materials
  • Substrate: 1-Fluoro-2-nitrobenzene (1.0 eq)

  • Nucleophile: Cyclopentylamine (1.2 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF (Dimethylformamide).
    
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-nitrobenzene (e.g., 5 mmol) in Acetonitrile (15 mL).

  • Addition: Add

    
     (10 mmol) to the solution.
    
  • Nucleophile Introduction: Add Cyclopentylamine (6 mmol) dropwise at room temperature. Note: Exotherm is possible.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 10% EtOAc in Hexanes). The starting material (high 
    
    
    
    ) should disappear, replaced by a bright yellow spot (product).
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with Water (2x) and Brine (1x) to remove excess amine and DMF (if used).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.
    

Structural Characterization Logic

To validate the synthesis, the following spectral features must be confirmed. This constitutes a self-validating system where the absence of specific signals indicates failure.

Proton NMR ( NMR, 400 MHz, )
  • Amine Proton (NH): Look for a broad signal or doublet around 8.0 – 8.5 ppm .

    • Mechanism:[2][3] The proton is deshielded due to the intramolecular hydrogen bond with the ortho-nitro oxygen.

  • Aromatic Region: Four distinct protons in the 6.5 – 8.2 ppm range.

    • H-3 (Ortho to Nitro): Most deshielded doublet (~8.2 ppm).

    • H-6 (Ortho to Amine): Shielded doublet (~6.8 ppm) due to electron donation from the amine nitrogen.

  • Cyclopentyl Group:

    • Methine (CH): Multiplet at ~3.8 – 4.0 ppm .

    • Methylenes (

      
      ): Complex multiplets in the 1.5 – 2.2 ppm  range (8 protons total).
      
Infrared Spectroscopy (FT-IR)
  • N-H Stretch: ~3350

    
     (Sharp, secondary amine).
    
  • Nitro Stretches: Two strong bands at ~1530

    
     (asymmetric)  and ~1350 
    
    
    
    (symmetric)
    .

Downstream Utility: Reduction to Diamine

The primary value of this compound lies in its reduction to N-cyclopentyl-1,2-phenylenediamine , a precursor for benzimidazole synthesis.

Workflow Step1 This compound (Nitro Intermediate) Step2 Reduction Protocol (H2/Pd-C or Fe/NH4Cl) Step1->Step2 Reduction Step3 N-cyclopentyl-benzene-1,2-diamine (Diamine Scaffold) Step2->Step3 Isolation Step4 Cyclization (Aldehydes/CDI) Step3->Step4 + Electrophile Final 1-Cyclopentyl-Benzimidazoles (Bioactive Core) Step4->Final Condensation

Figure 2: The drug development workflow. The nitro group is reduced to an amine, creating a diamine "handle" for heterocycle formation.

Reduction Protocol Note

For the reduction step (Step 2 above), Catalytic Hydrogenation (


, 1 atm, 10% Pd/C in MeOH) is the cleanest method. However, if halogen substituents are present elsewhere on the ring that might be sensitive to hydrogenolysis, use Iron powder in Ammonium Chloride (

) in Ethanol/Water.

References

  • Sigma-Aldrich. 2-Nitroaniline Properties and Specifications. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Nitroaniline. Retrieved from

  • Organic Chemistry Portal.

    
    ). Retrieved from 
    
  • ChemicalBook. Synthesis and NMR Spectra of Nitro-substituted N-Alkylanilines. Retrieved from

Sources

N-cyclopentyl-o-nitroaniline synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopentyl-2-nitroaniline (CAS: 18264-75-0) is a secondary aromatic amine characterized by a nitro group ortho to a cyclopentylamino substituent. It serves as a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals, kinase inhibitors, and antioxidants. This guide outlines the compound's nomenclature, validated synthetic protocols via Nucleophilic Aromatic Substitution (


), and downstream applications.

Nomenclature & Identity

Precise nomenclature is vital for database searching and regulatory compliance. The compound is a derivative of aniline where one amine proton is replaced by a cyclopentyl ring, and a nitro group is positioned at the ortho (2-) position.

Identification Data[1][2][3][4][5][6]
ParameterValue
IUPAC Name This compound
Preferred Synonym 2-Nitro-N-cyclopentylaniline
Alternative Synonyms N-(2-Nitrophenyl)cyclopentanamine; Benzenamine, N-cyclopentyl-2-nitro-
CAS Registry Number 18264-75-0
Molecular Formula

Molecular Weight 206.24 g/mol
SMILES [O-]c1ccccc1NC1CCCC1

Chemical Structure & Properties[3][4][6][7][8][9]

Structural Analysis

The molecule features an intramolecular hydrogen bond between the amine proton (


) and the nitro group oxygen. This "resonance-assisted hydrogen bond" (RAHB) significantly influences its physical properties:
  • Reduced Basicity: The electron-withdrawing nitro group (via resonance and induction) decreases the electron density on the amine nitrogen, making it less nucleophilic than unsubstituted aniline.

  • Lipophilicity: The cyclopentyl ring adds significant hydrophobic character (

    
    ), increasing solubility in organic solvents (DCM, EtOAc) compared to the parent 2-nitroaniline.
    
  • Color: Strong

    
     transitions result in a characteristic deep orange-to-red coloration.
    

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine. While the chloro-derivative is cheaper, the fluoro-derivative is recommended for high-purity applications due to the "fluorine effect" in


 reactions (high electronegativity stabilizes the Meisenheimer intermediate).
Reaction Pathway Diagram

SNAr_Mechanism Reactants 1-Fluoro-2-nitrobenzene + Cyclopentylamine TS Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting Step) Product This compound (Orange Solid/Oil) TS->Product Re-aromatization Byproduct HF (Scavenged by Base) TS->Byproduct Elimination

Figure 1: The


 mechanism.[1] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), accelerating the reaction compared to chloro- or bromo- analogs.
Experimental Methodology

Objective: Synthesis of 10g of this compound.

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) - Acid Scavenger
    
  • Acetonitrile (ACN) or DMF - Solvent

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Solvation: Dissolve 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) in 100 mL of dry Acetonitrile.

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol) to the solution.
    
  • Nucleophile Addition: Add cyclopentylamine (10.2 g, 120 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; observe temperature.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Eluent: 10% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    orange spot.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
    

Why this works (Causality): The reaction relies on the electron-withdrawing power of the nitro group to activate the benzene ring. Fluorine is the preferred leaving group because its high electronegativity inductively stabilizes the anionic intermediate (Meisenheimer complex), which is the rate-determining step in


 reactions [1].

Downstream Applications: Benzimidazole Synthesis

The primary utility of this compound is its reduction to


-cyclopentyl-o-phenylenediamine , a "privileged scaffold" in medicinal chemistry.
Reduction Workflow

The nitro group is reduced to a primary amine, creating a vicinal diamine system.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH. High yield, clean.
    
  • Method B (Chemical Reduction):

    
     in Ethanol or Fe/Acetic Acid. Used if alkene functionality exists elsewhere in the molecule (chemoselective).
    
Benzimidazole Cyclization Pathway

Benzimidazole_Synthesis Nitro This compound Diamine N-Cyclopentyl-o-phenylenediamine Nitro->Diamine Reduction (H2, Pd/C) Benzimidazole 1-Cyclopentyl-2-substituted-benzimidazole Diamine->Benzimidazole + Aldehyde Oxidative Cyclization (Na2S2O5 or Air) Aldehyde Reagent: R-CHO (Aldehyde) Aldehyde->Benzimidazole

Figure 2: Conversion of the nitroaniline intermediate into a pharmacologically active benzimidazole scaffold.[3]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare spectral data against these expected values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.15 (dd, 1H, Ar-H ortho to 
      
      
      
      ) - Deshielded by nitro group.
    • 
       8.05 (br s, 1H, 
      
      
      
      ) - Broad signal, exchangeable.
    • 
       7.40 (t, 1H, Ar-H).
      
    • 
       6.80 (d, 1H, Ar-H ortho to amine).
      
    • 
       6.65 (t, 1H, Ar-H).
      
    • 
       3.95 (m, 1H, 
      
      
      
      cyclopentyl methine).
    • 
       2.10 – 1.50 (m, 8H, cyclopentyl 
      
      
      
      ).
  • IR Spectroscopy:

    • 
       (
      
      
      
      stretch).
    • 
       (Asymmetric 
      
      
      
      stretch).
    • 
       (Symmetric 
      
      
      
      stretch).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SNAr mechanisms).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24897912 (Parent 2-Nitroaniline Data). Link

  • Beaumard, F., Daïch, A., & Oulyadi, H. (2010). Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles. Tetrahedron Letters, 51(38), 5032-5035. (Reference for downstream benzimidazole synthesis).

Sources

Navigating the Unknown: A Technical Safety Guide for 2-nitro-N-cyclopentylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the safe handling and management of 2-nitro-N-cyclopentylaniline. In the dynamic landscape of pharmaceutical research and development, novel chemical entities are frequently synthesized and evaluated. While comprehensive safety data for every new compound may not be immediately available, a robust safety assessment can be constructed by examining its structural components and related molecules. This guide provides a framework for researchers to handle 2-nitro-N-cyclopentylaniline with a high degree of caution, grounded in the known hazards of its chemical relatives, 2-nitroaniline and N-cyclopentylaniline.

Executive Summary: A Compound of Inferred High Hazard

Inferred Hazard Profile:

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled, based on the high toxicity of 2-nitroaniline.[1][2]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[1][2]

  • Irritation: May cause skin and eye irritation.

  • Aquatic Toxicity: Expected to be harmful to aquatic life with long-lasting effects.[1][2]

This guide will deconstruct the available data for its structural precursors to build a comprehensive and cautious set of safety protocols.

Deconstruction of a Molecule: Hazard Analysis of Structural Analogues

The core of our safety assessment lies in understanding the contributions of the two primary components of 2-nitro-N-cyclopentylaniline: the 2-nitroaniline core and the N-cyclopentyl group.

The 2-Nitroaniline Precedent: A High-Hazard Profile

2-Nitroaniline is classified as a highly toxic substance. Its safety data provides the primary basis for our conservative handling recommendations.

GHS Classification of 2-Nitroaniline:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][3]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[1][3]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[1][3]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure[1][2]
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects[1][2]

The "Danger" signal word and the associated pictograms for acute toxicity (skull and crossbones) and specific target organ toxicity underscore the seriousness of these hazards.[1][2]

Expert Insight: The nitro group on the aromatic ring is a well-known toxiphore. Its presence significantly increases the reactivity and potential for adverse biological interactions compared to aniline itself. The primary routes of exposure—oral, dermal, and inhalation—are all associated with high toxicity, meaning that even small exposures could have significant health consequences.

The N-Cyclopentylaniline Influence

Data for N-cyclopentylaniline also indicates a significant hazard profile, reinforcing the need for caution.

GHS Classification of N-Cyclopentylaniline:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[4]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[4]
Acute Toxicity, Inhalation3H331: Toxic if inhaled[4]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[4]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure[4]

Logical Synthesis: The combination of the high toxicity of the 2-nitroaniline core with the known hazards of N-alkylation (as seen with N-cyclopentylaniline) suggests that 2-nitro-N-cyclopentylaniline should be handled as a substance with a high degree of acute and chronic toxicity. The cyclopentyl group, while not as reactive as the nitro group, will alter the lipophilicity of the molecule, which could influence its absorption and distribution in the body.

Prudent Practices: Recommended Safe Handling Protocols

Given the inferred high hazard of 2-nitro-N-cyclopentylaniline, the following handling and storage protocols are mandated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.

  • Body Protection: A lab coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of solid or solutions of 2-nitro-N-cyclopentylaniline must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Workflow for Donning and Doffing PPE:

Caption: Sequential workflow for donning and doffing PPE.

Engineering Controls and Storage
  • Ventilation: All work with 2-nitro-N-cyclopentylaniline must be performed in a properly functioning chemical fume hood.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][6] The container should be tightly closed and clearly labeled with the compound name and appropriate hazard warnings.[2] Store in a locked cabinet or other secure location.[1][6]

  • Housekeeping: Avoid the formation of dust.[1][3] Use wet cleaning methods or a HEPA-filtered vacuum for cleanup; do not dry sweep.

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Emergency Response Decision Tree:

Emergency_Response Start Exposure Event Occurs Assess Assess the Situation (Is the area safe?) Start->Assess Evacuate Evacuate Area if Necessary Assess->Evacuate No FirstAid Administer First Aid (See Table) Assess->FirstAid Yes Medical Seek Immediate Medical Attention Evacuate->Medical Spill Is there a spill? FirstAid->Spill SmallSpill Small Spill: Absorb with inert material Spill->SmallSpill Yes, small LargeSpill Large Spill: Evacuate and call EHS Spill->LargeSpill Yes, large Decontaminate Decontaminate Area SmallSpill->Decontaminate LargeSpill->Medical Decontaminate->Medical

Caption: Decision tree for emergency response to an exposure event.

Spill and Leak Procedures
  • Small Spills: For small spills of solid material, carefully dampen with a suitable solvent (e.g., 60-70% ethanol) to avoid raising dust, then transfer to a sealed container for disposal.[7]

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

  • Environmental Precautions: Prevent spills from entering drains or waterways, as the compound is expected to be harmful to aquatic life.[3]

Physical and Chemical Properties: A Data-Informed Perspective

While experimental data for 2-nitro-N-cyclopentylaniline is not available, we can reference the properties of its analogues.

Property2-NitroanilineN-Cyclopentylaniline2-Cyclopentylaniline
Molecular Formula C₆H₆N₂O₂[7]C₁₁H₁₅N[8]C₁₁H₁₅N[9]
Molecular Weight 138.12 g/mol [7]161.24 g/mol [8]161.24 g/mol [9]
Appearance Orange-yellow solid[7]Data not availableData not available
Melting Point 70-73 °C[5]Data not availableData not available
Boiling Point 284 °C[5][7]Data not availableData not available
Solubility Slightly soluble in cold water; soluble in hot water and many organic solvents.[7]Data not availableData not available
log Kow 1.85[3][7]Data not available3.2[9]

The addition of the cyclopentyl group will increase the molecular weight and likely decrease the melting point and boiling point relative to 2-nitroaniline. The lipophilicity (indicated by log Kow) is also expected to be higher than that of 2-nitroaniline, which may enhance its ability to be absorbed through the skin.

Toxicological and Ecotoxicological Profile: An Evidence-Based Inference

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that 2-nitroaniline is carcinogenic or mutagenic.[3] However, in the absence of specific data for 2-nitro-N-cyclopentylaniline, it cannot be assumed to be non-carcinogenic or non-mutagenic.

  • Ecotoxicity: 2-Nitroaniline is harmful to aquatic life.[1][2] It is reasonable to assume that 2-nitro-N-cyclopentylaniline will also exhibit aquatic toxicity. Therefore, it must be disposed of as hazardous waste, and release to the environment must be avoided.[3]

  • Persistence and Degradability: 2-Nitroaniline is not readily biodegradable.[3] The addition of the cyclopentyl group is unlikely to increase its rate of degradation.

  • Bioaccumulation: The bioaccumulation potential of 2-nitroaniline is low.[3] The higher log Kow of the cyclopentyl-substituted analogue suggests that the potential for bioaccumulation of 2-nitro-N-cyclopentylaniline may be greater.

Conclusion: A Commitment to a Culture of Safety

The handling of novel chemical entities like 2-nitro-N-cyclopentylaniline is a testament to the pioneering spirit of research. However, this spirit must be balanced with an unwavering commitment to safety. In the absence of a comprehensive, experimentally derived safety profile, a conservative approach based on the known hazards of structural analogues is not just a recommendation—it is a requirement. By treating 2-nitro-N-cyclopentylaniline with the high degree of caution outlined in this guide, researchers can protect themselves, their colleagues, and the environment while continuing to push the boundaries of science.

References

  • Safety Data Sheet: 2-Nitroaniline - Carl ROTH. (n.d.). Retrieved from [Link]

  • Phenol, 2-nitro-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Retrieved from [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved from [Link]

  • 2-NITROANILINE EXTRA PURE MSDS CAS No - Loba Chemie. (2015, April 9). Retrieved from [Link]

  • 2-Cyclopentylaniline | C11H15N | CID 12159859 - PubChem. (n.d.). Retrieved from [Link]

  • 2-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 69159 - PubChem. (n.d.). Retrieved from [Link]

  • N-Cyclopentylaniline | C11H15N | CID 142481 - PubChem. (n.d.). Retrieved from [Link]

  • N-cyclopentyl-2-nitro-5-phenylmethoxyaniline | C18H20N2O3 | CID 67369053 - PubChem. (n.d.). Retrieved from [Link]

Sources

N-cyclopentyl-2-nitroaniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Characterization and Process Optimization for N-Cyclopentyl-2-nitroaniline

Executive Summary

This compound (CAS: 55432-25-2) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and antiviral agents.[1] Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallization kinetics.

This guide addresses the solubility behavior of this compound in organic solvents. While specific thermodynamic tables are often proprietary, this document synthesizes available synthesis data with structural property relationships (SPR) to establish a predictive solubility profile.[1] It further provides a validated experimental protocol for generating precise solubility data required for process scale-up.

Physicochemical Profile & Structural Analysis

To understand the solubility of this compound, we must analyze its deviation from the parent compound, 2-nitroaniline .[1]

Property2-Nitroaniline (Parent)This compoundImpact on Solubility
Structure Primary amine (-NH₂)Secondary amine (-NH-Cyclopentyl)Reduced H-bond donor capacity.[1]
Lipophilicity (LogP) ~1.85~2.8 – 3.2 (Estimated) Significant increase in non-polar solvent affinity.[1]
Molecular Weight 138.12 g/mol 206.24 g/mol Higher MW typically lowers molar solubility slightly.[1]
Crystal Lattice Strong intermolecular H-bondsDisrupted packing due to cyclopentyl ringPotential for lower melting point and higher solubility in lipophilic solvents compared to parent.[1]

Solvent Class Predictions:

  • High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene.[1]

  • Moderate Solubility (Temperature Dependent): Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).[1] Ideal for crystallization.

  • Low/Insoluble: Water, Hexane (cold).[1]

Experimental Protocol: Solubility Determination

For rigorous process development, reliance on literature values is insufficient due to batch-to-batch impurity variations. The following Laser Dynamic Method is the industry standard for generating solubility curves.

Methodology: Laser Monitoring Observation Technique

This method eliminates sampling errors associated with gravimetric analysis.[1]

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).

  • Laser transmissometer (or turbidity probe).

  • Magnetic stirrer.

Workflow:

  • Preparation: Add a known mass (

    
    ) of solvent to the vessel.[1]
    
  • Saturation: Add excess this compound solid until the solution is turbid (laser transmittance

    
    ).
    
  • Heating: Raise temperature at 0.5 K/min until the solid dissolves completely (Transmittance jumps to 100%). Record Temperature (

    
    ).[1]
    
  • Cooling: Lower temperature until turbidity reappears (

    
    ).
    
  • Iteration: Add more solute (increasing mole fraction

    
    ) and repeat to generate the full curve.
    
Visualization: Solubility Determination Workflow

Solubility_Protocol Start Start: Solvent Preparation Add_Solute Add Solute (Excess) Turbidity > 90% Start->Add_Solute Heat Heat (0.5 K/min) Add_Solute->Heat Clear_Point Detect Clear Point (Laser Transmittance Max) Heat->Clear_Point Dissolution Record Record T_eq & x_i Clear_Point->Record Next_Point Add Increment Solute Record->Next_Point Model Fit to Apelblat Model Record->Model Data Complete Next_Point->Heat Repeat

Figure 1: Laser dynamic method workflow for precise solubility curve generation.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to interpolate solubility at any temperature.
Modified Apelblat Equation

This is the most accurate empirical model for non-ideal solutions of nitroanilines.[1]



  • 
    : Mole fraction solubility of this compound.
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical parameters derived from regression.
    
Van't Hoff Analysis

To determine the dissolution thermodynamics (Enthalpy


 and Entropy 

):


  • Interpretation:

    • If

      
      : Dissolution is endothermic (Solubility increases with T).
      
    • Process Note: this compound synthesis typically requires heating in Ethanol for dissolution, confirming

      
      .[1]
      

Process Application: Crystallization & Purification

Based on the solubility differential, the following solvent systems are recommended for purification.

Recommended Solvent Systems
  • Recrystallization (Single Solvent): Ethanol (EtOH) .

    • Rationale: High solubility at boiling point (approx. 78°C) and significantly lower solubility at room temperature allows for high recovery yields.

    • Protocol: Dissolve crude cake in refluxing EtOH (approx. 5-7 volumes). Cool slowly to 0-5°C.

  • Anti-Solvent Crystallization: Ethanol/Water .[1]

    • Rationale: The hydrophobic cyclopentyl group makes the compound insoluble in water.[1]

    • Protocol: Dissolve in minimal warm Ethanol. Slowly add Water (anti-solvent) until the cloud point is reached.

Visualization: Purification Logic

Purification_Logic Crude Crude this compound Dissolution Dissolve in Hot EtOH (Reflux, ~78°C) Crude->Dissolution Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Cooling Cooling Crystallization (Ramp to 5°C) Filter->Cooling AntiSolvent Optional: Add Water (Anti-Solvent) Cooling->AntiSolvent If Yield Low Isolate Filtration & Drying Cooling->Isolate AntiSolvent->Isolate

Figure 2: Decision logic for purification via crystallization.[1]

References

  • Synthesis & Solvent Context: Benzimidazole derivatives as antiviral agents.[1] Patent WO2012174312A2. (Describes synthesis in Ethanol and extraction in EtOAc).

  • Structural Analog Data:Solubility of 2-Nitroaniline in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data. (Provides baseline for nitroaniline core behavior).
  • Methodology Standard:Measurement and Correlation of Solubility of 2-Nitroaniline in Different Organic Solvents.
  • Safety Data: Safety Data Sheet: this compound.[1] Fluorochem / CymitQuimica.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of N-cyclopentyl-2-nitroaniline: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. N-cyclopentyl-2-nitroaniline, a derivative of 2-nitroaniline, represents a class of compounds with potential applications stemming from the introduction of a bulky, lipophilic cyclopentyl group to the amine. This modification can significantly alter the molecule's physicochemical properties, including its melting and boiling points. These fundamental thermal properties are critical indicators of purity, crystal lattice energy, and intermolecular forces, all of which have profound implications for a compound's solubility, stability, and bioavailability.

This technical guide provides a comprehensive framework for understanding and determining the melting and boiling points of this compound. In the absence of readily available literature data for this specific molecule, this document emphasizes the foundational principles, experimental methodologies, and the critical thinking required to approach its characterization. We will delve into the expected influence of the N-cyclopentyl substituent on these properties relative to the parent compound, 2-nitroaniline, and provide detailed, self-validating protocols for their experimental determination.

The Significance of Melting and Boiling Points in Drug Development

The transition from a solid to a liquid (melting) and from a liquid to a gas (boiling) are energetic processes that provide a window into the cohesive forces within a substance.

  • Melting Point: For a crystalline solid, the melting point is the temperature at which the crystal lattice breaks down. A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of high purity. Conversely, impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in synthetic chemistry.

  • Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a measure of the volatility of a substance and is directly related to the strength of intermolecular forces in the liquid state. For non-ionic organic compounds, these forces are primarily van der Waals interactions and, if applicable, hydrogen bonding.

The introduction of the cyclopentyl group to 2-nitroaniline is expected to have a pronounced effect on both properties. The increased molecular weight and surface area will likely lead to stronger van der Waals forces, suggesting a higher boiling point compared to 2-nitroaniline. The impact on the melting point is more complex, as it depends on how the cyclopentyl group affects the crystal packing efficiency.

Synthesis of this compound: A Proposed Pathway

To determine the physical properties of this compound, a pure sample must first be synthesized. A common and effective method for the N-alkylation of nitroanilines is through nucleophilic aromatic substitution or direct N-alkylation. A plausible synthetic route starting from 2-nitroaniline would involve its reaction with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a suitable base.

Synthesis 2-Nitroaniline 2-Nitroaniline Reaction N-Alkylation (Heating) 2-Nitroaniline->Reaction Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product Byproduct KHCO3 + KBr Reaction->Byproduct

Caption: Proposed synthesis of this compound via N-alkylation.

Due to the electron-withdrawing nature of the nitro group, the nucleophilicity of the aniline nitrogen is reduced, often necessitating elevated temperatures for the reaction to proceed at a reasonable rate.[1] The choice of a polar aprotic solvent like DMF or DMSO can help to stabilize charged intermediates and increase the reaction rate.[2]

Experimental Determination of Melting and Boiling Points

The following protocols describe standard laboratory methods for the accurate determination of melting and boiling points.

Melting Point Determination: Capillary Method

This method is the most common and reliable for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Protocol:

  • Sample Preparation: Ensure the synthesized this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The sample height should be approximately 2-3 mm.[3]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, heat at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the estimated melting point.[3]

    • Reduce the heating rate to 1-2°C per minute.[3][4]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).

  • Purity Assessment: A sharp melting range of 0.5-1.0°C is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample (if necessary) Load Load Capillary Tube (2-3 mm height) Grind->Load Place Place in Apparatus Load->Place Rapid_Heat Rapid Heating (to ~20°C below MP) Place->Rapid_Heat Slow_Heat Slow Heating (1-2°C/min) Rapid_Heat->Slow_Heat Record_Start Record T_start (first liquid) Slow_Heat->Record_Start Record_End Record T_end (all liquid) Record_Start->Record_End

Caption: Workflow for melting point determination by the capillary method.

Boiling Point Determination: Micro Reflux Method

For small quantities of liquid, the micro reflux method provides an accurate boiling point.

Apparatus:

  • Small test tube or reaction vial

  • Thermometer or digital temperature probe

  • Heating block or oil bath

  • Boiling chips or a small stir bar

Protocol:

  • Sample Preparation: Place a small amount (a few milliliters) of the purified this compound (assuming it is a liquid at room temperature) into the test tube along with a boiling chip.

  • Apparatus Setup: Clamp the test tube in the heating block. Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

  • Measurement:

    • Begin heating the sample gently.

    • Observe the formation of a ring of condensing vapor (refluxing) on the walls of the test tube.[5]

    • Adjust the thermometer height so that the bulb is at the level of this reflux ring.

    • The stable temperature reading at which the liquid is gently refluxing is the boiling point.

    • It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Add_Sample Add Sample and Boiling Chip to Tube Position_Thermometer Position Thermometer (1 cm above liquid) Add_Sample->Position_Thermometer Heat Gently Heat Position_Thermometer->Heat Observe_Reflux Observe Reflux Ring Heat->Observe_Reflux Adjust_Thermometer Adjust Thermometer to Reflux Ring Observe_Reflux->Adjust_Thermometer Record_Temp Record Stable Temperature Adjust_Thermometer->Record_Temp

Caption: Workflow for boiling point determination by the micro reflux method.

Predicted Physicochemical Data and Discussion

Property2-NitroanilineThis compound (Predicted)Rationale for Prediction
Molecular Weight 138.13 g/mol [6]206.24 g/mol Addition of a C5H9 group.
Melting Point 71.5 °C[6]Likely higherThe bulky cyclopentyl group may disrupt crystal packing, but the significant increase in molecular weight and van der Waals forces often leads to a higher melting point. However, this is not always the case and depends on the specific packing arrangement.
Boiling Point 284 °C[6]Significantly higherThe substantial increase in molecular weight and surface area from the cyclopentyl group will lead to stronger intermolecular van der Waals forces, requiring more energy for the liquid-to-gas phase transition. The loss of one N-H bond for hydrogen bonding is likely outweighed by the increase in dispersion forces.

The introduction of an alkyl group on the nitrogen of a nitroaniline can have complex effects on its physicochemical properties.[7] While N-alkylation can sometimes decrease basicity, the impact on melting and boiling points is primarily governed by changes in molecular weight, shape, and intermolecular forces.

Conclusion

The determination of the melting and boiling points of this compound is a critical step in its characterization. This guide has provided a comprehensive overview of the theoretical underpinnings, a plausible synthetic strategy, and detailed experimental protocols for these measurements. By adhering to these methodologies, researchers can obtain reliable data that will be invaluable for purity assessment, quality control, and the prediction of the compound's behavior in various applications. The principles and techniques outlined herein are fundamental to the broader practice of chemical synthesis and drug development, ensuring the integrity and reproducibility of scientific research.

References

  • PrepChem. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • Google Patents.
  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • PubChem. 2-Nitroaniline. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Wikipedia. 2-Nitroaniline. [Link]

  • Micro-boiling point measurement. [Link]

  • National Institutes of Health. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • The Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

Sources

difference between N-cyclopentyl-2-nitroaniline and N-cyclopropyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between N-cyclopentyl-2-nitroaniline and N-cyclopropyl-2-nitroaniline

Introduction

In the landscape of chemical synthesis and drug development, the nuanced differences between structurally similar molecules can dictate their utility, reactivity, and biological activity. This compound and N-cyclopropyl-2-nitroaniline present a compelling case study in this regard. Both share a common 2-nitroaniline core, a versatile building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] The fundamental distinction lies in the nature of the N-alkyl substituent: a flexible, five-membered cyclopentyl ring versus a rigid, strained three-membered cyclopropyl ring.

This guide provides a detailed comparative analysis of these two compounds, moving beyond a simple datasheet to explore the profound implications of this single structural change. We will dissect their steric and electronic profiles, synthesis methodologies, spectroscopic signatures, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the principles of structure-activity relationships (SAR) will be central to our discussion, ensuring a self-validating and authoritative narrative.

Part 1: Structural and Physicochemical Properties

The initial point of comparison begins with the fundamental architecture of each molecule and the intrinsic properties of their respective cycloalkyl groups.

Molecular Structure and Isomerism

Both molecules are secondary amines where an amino group is attached to a benzene ring, with a nitro group (-NO₂) positioned ortho to it. This ortho-nitro group significantly influences the electronic properties of the aniline nitrogen, reducing its basicity and nucleophilicity.[3] The key differentiator is the N-substituent.

G cluster_0 This compound cluster_1 N-cyclopropyl-2-nitroaniline mol1 mol1 mol2 mol2

Caption: 2D structures of this compound and N-cyclopropyl-2-nitroaniline.

Comparative Steric and Electronic Effects

The choice between a cyclopentyl and a cyclopropyl group is far from arbitrary in molecular design; it is a strategic decision to modulate a molecule's properties.

  • Steric Hindrance: The cyclopentyl group, with its puckered, non-planar conformations, presents a significantly larger steric profile than the planar, compact cyclopropyl ring. This difference can influence the molecule's ability to fit into an enzyme's active site or a receptor's binding pocket. It can also sterically hinder reactions at the adjacent amino group or the ortho-nitro group.

  • Electronic Profile: The cyclopropyl group possesses unique electronic characteristics not found in other cycloalkanes. Due to severe angle strain, the C-C bonds have a high degree of p-character, allowing the ring to interact with adjacent π-systems through conjugation.[4][5] This property can stabilize adjacent carbocations via hyperconjugation and influence the overall electron density of the molecule.[4] The cyclopropyl ring is often used in medicinal chemistry as a "rigid" linker or an isosteric replacement for a double bond.[6] In contrast, the cyclopentyl group behaves as a typical saturated alkyl group, acting primarily as an electron-donating group through induction and contributing to the molecule's lipophilicity.

These electronic differences are critical. The ability of the cyclopropyl ring to engage in electronic delocalization can alter the reactivity of the aniline core and is a key consideration in drug design for enhancing potency and metabolic stability.[6][7]

Physicochemical Data Comparison

A summary of the core physicochemical properties provides a quantitative basis for comparison.

PropertyThis compoundN-cyclopropyl-2-nitroaniline
CAS Number 55432-25-2[8]55432-23-0[9]
Molecular Formula C₁₁H₁₄N₂O₂[8]C₉H₁₀N₂O₂
Molecular Weight 206.24 g/mol [8]178.19 g/mol
Appearance Data not widely availableData not widely available
LogP (Predicted) ~3.1~2.2

Part 2: Synthesis and Reactivity

The synthesis of these molecules typically proceeds via nucleophilic aromatic substitution, where the amine nitrogen of cyclopentylamine or cyclopropylamine displaces a leaving group on the nitrobenzene ring.

General Synthesis Workflow

The most common laboratory and industrial synthesis involves the reaction of 2-chloronitrobenzene with the appropriate amine under heat.[10][11] The electron-withdrawing nitro group activates the chlorine atom for nucleophilic substitution. An excess of the amine is often used to act as both the nucleophile and the base to neutralize the HCl byproduct.

G Start 2-Chloronitrobenzene Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Cycloalkylamine (Cyclopentylamine or Cyclopropylamine) Reagent->Reaction Condition Heat (Reflux) Excess Amine or Added Base Condition->Reaction Product N-Cycloalkyl-2-nitroaniline Reaction->Product Purification Workup & Purification (e.g., Chromatography) Product->Purification Final Final Product Purification->Final

Caption: General workflow for the synthesis of N-cycloalkyl-2-nitroanilines.

Detailed Experimental Protocols

A trustworthy protocol must be self-validating. The following methodologies are based on established chemical principles and literature precedents.

Protocol 1: Synthesis of N-cyclopropyl-2-nitroaniline This protocol is adapted from literature procedures.[11]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2-nitrobenzene (1.0 eq, e.g., 10.0 g).

  • Reagent Addition: Add cyclopropylamine (2.5 eq). The excess serves as the base.

  • Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The low nucleophilicity of the aniline product and the starting material requires thermal energy to overcome the activation barrier. Reflux conditions ensure a sustained reaction rate.

  • Workup: After cooling to room temperature, pour the reaction mixture into ethyl acetate.

  • Purification: Wash the organic solution sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting material and dialkylated byproducts.

Protocol 2: Synthesis of this compound This protocol is based on the general principles of N-alkylation of weakly nucleophilic anilines.[3]

  • Reaction Setup: Combine 2-nitroaniline (1.0 eq), cyclopentyl bromide (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a round-bottom flask.

    • Causality: Using 2-nitroaniline directly instead of 2-chloronitrobenzene requires a base (K₂CO₃) to deprotonate the aniline nitrogen, increasing its nucleophilicity. An alkyl bromide is a more reactive electrophile than an alkyl chloride.[3]

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography.

    • Self-Validation: Characterization by spectroscopic methods (NMR, MS) is essential to confirm the structure and purity, ensuring mono-alkylation was achieved and that N,N-dicyclopentylation is minimal.

Reactivity Analysis

The N-substituent can influence the reactivity of the 2-nitroaniline scaffold in subsequent transformations.

  • Reduction of the Nitro Group: A common reaction is the reduction of the nitro group to an amine, forming a diamine derivative. This is typically achieved using reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. The cycloalkyl group is inert to these conditions and is not expected to significantly alter the reaction's feasibility, although the steric bulk of the cyclopentyl group might slightly slow the rate of catalyst approach.

  • Fragmentation Behavior: Under mass spectrometry conditions, protonated N-alkyl-2-nitroanilines can undergo unusual intramolecular oxidation of the alkyl chain, initiated by a proton transfer to the nitro group.[12] While this has been studied for simple alkyl chains, the strained cyclopropyl ring might favor alternative fragmentation pathways compared to the more stable cyclopentyl ring.

Part 3: Spectroscopic Characterization

Spectroscopic analysis provides the definitive fingerprint of a molecule. The differences between the cyclopentyl and cyclopropyl groups are stark and easily distinguishable.[13]

Spectroscopic MethodThis compound (Expected Features)N-cyclopropyl-2-nitroaniline (Expected Features)
¹H NMR Aromatic protons (δ 7.0-8.5 ppm). Broad multiplets for cyclopentyl CH and CH₂ protons (δ 1.5-4.0 ppm).Aromatic protons (δ 7.0-8.5 ppm). Highly characteristic upfield multiplets for cyclopropyl CH and CH₂ protons (δ 0.5-1.5 ppm).[14]
¹³C NMR Aromatic carbons (δ 115-150 ppm). Cyclopentyl carbons (δ 24-55 ppm).Aromatic carbons (δ 115-150 ppm), with the C-NO₂ at ~140 ppm.[14] Cyclopropyl carbons in a distinct upfield region (δ 5-35 ppm).
IR Spectroscopy N-H stretch (~3400 cm⁻¹), Aromatic C-H (~3100 cm⁻¹), Aliphatic C-H (~2950 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), NO₂ symmetric stretch (~1340 cm⁻¹).N-H stretch (~3400 cm⁻¹), Aromatic C-H (~3100 cm⁻¹), Cyclopropyl C-H (~3050 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), NO₂ symmetric stretch (~1340 cm⁻¹).[14]
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z 207.11.Expected [M+H]⁺ at m/z 179.08.

The most telling difference is in the ¹H NMR spectrum. The protons on a cyclopropyl ring are highly shielded and appear in a region (0.5-1.5 ppm) typically devoid of other signals, making their presence unambiguous.

Part 4: Applications and Structure-Activity Relationship (SAR) Insights

The 2-nitroaniline scaffold is a precursor to many valuable compounds.[1][15] The choice of N-cycloalkyl group is critical for tailoring the final molecule for specific applications, particularly in drug discovery.

SAR cluster_Cyclopentyl N-cyclopentyl Group cluster_Cyclopropyl N-cyclopropyl Group Lipophilicity Increased Lipophilicity Solubility Altered Solubility Lipophilicity->Solubility Flexibility Conformational Flexibility Permeability Membrane Permeability Flexibility->Permeability StericBulk Greater Steric Bulk MetabolicStability Metabolic Stability Potency Enhanced Potency MetabolicStability->Potency Rigidity Rigidity / Defined Vector Rigidity->Potency pCharacter π-Character / Conjugation pCharacter->Potency Core 2-Nitroaniline Core Core->Lipophilicity Core->Flexibility Core->StericBulk Core->MetabolicStability Core->Rigidity Core->pCharacter

Caption: SAR implications of substituting a cyclopentyl vs. a cyclopropyl group.

Medicinal Chemistry and Drug Development
  • N-cyclopropyl-2-nitroaniline: The cyclopropyl group is a "privileged" motif in modern drug design.[6][7] Its incorporation often leads to:

    • Increased Potency: The ring's rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a target.[7]

    • Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[6]

    • Improved Selectivity: The well-defined spatial vector of the cyclopropyl group can be exploited to avoid undesirable interactions with off-target proteins.[6] Derivatives of N-cyclopropyl-nitroanilines have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[14]

  • This compound: The cyclopentyl group is a more traditional lipophilic substituent. Its primary roles in SAR are:

    • Modulating Lipophilicity: Increasing the cyclopentyl group size can enhance binding in hydrophobic pockets and improve membrane permeability, which is crucial for oral bioavailability.

    • Exploring Conformational Space: The flexibility of the cyclopentyl ring allows it to adopt various conformations, which can be advantageous if the exact binding pose is unknown. This compound serves primarily as a synthetic intermediate for agrochemicals and pharmaceuticals where increased lipophilicity and a simple alkyl substituent are desired.[8]

Conclusion

While this compound and N-cyclopropyl-2-nitroaniline differ by only two carbons, the structural, electronic, and conformational consequences are profound. The cyclopentyl derivative is a classic lipophilic building block, valued for its simplicity and steric bulk. In contrast, the cyclopropyl analogue is a modern, strategic component whose unique electronic properties and metabolic stability are deliberately exploited in the design of high-potency, selective therapeutics.

Understanding these core differences is paramount for the medicinal chemist and the process scientist. The choice is not merely one of size, but of function. The cyclopropyl group offers rigidity, metabolic resistance, and electronic participation, while the cyclopentyl group provides lipophilicity and conformational flexibility. This guide has illuminated these distinctions, providing the technical foundation necessary for researchers to make informed decisions in the rational design and synthesis of next-generation molecules.

References

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Industrial Significance of 2-Nitroaniline: Applications and Safety. Retrieved from [Link]

  • Sudha, R., et al. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. National Institutes of Health (NIH). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Allschoolabs. (n.d.). N-Cyclopropyl-2-nitroaniline - 96%, high purity, CAS No.55432-23-0. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

  • Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

synthesis of N-cyclopentyl-2-nitroaniline from 2-fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cyclopentyl-2-nitroaniline is a critical intermediate in the synthesis of benzimidazole-based antivirals, dyes, and polymer stabilizers. This Application Note details a robust, high-yielding protocol for its synthesis via Nucleophilic Aromatic Substitution (


) utilizing 2-fluoronitrobenzene. Unlike chloro-analogs, the fluoro-derivative offers superior reactivity due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex). This guide provides two optimized methods: a Standard High-Throughput Method (Method A)  using DMF and a Green Scale-Up Method (Method B)  using Ethanol, ensuring flexibility for both discovery and process chemistry needs.

Mechanistic Insight & Reaction Logic

The Advantage

The reaction proceeds via an addition-elimination mechanism.[1] The nitro group at the ortho position is essential; it withdraws electron density from the benzene ring via both induction (-I) and resonance (-M), making the C-F carbon highly electrophilic.

Why Fluorine? Contrary to


/

reactions where iodine is the best leaving group, in

, Fluorine >> Chlorine > Bromine > Iodine .
  • Reasoning: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. Fluorine's high electronegativity inductively stabilizes this anionic intermediate more effectively than other halogens.

Reaction Pathway Diagram

SNAr_Mechanism Start 2-Fluoronitrobenzene (Electrophile) TS Meisenheimer Complex (Transition State) Start->TS Nucleophilic Attack (Rate Limiting) Amine Cyclopentylamine (Nucleophile) Amine->TS Product This compound (Orange Solid) TS->Product Aromatization (Fast) Byproduct HF / Fluoride Salt TS->Byproduct Elimination

Figure 1: Reaction pathway demonstrating the addition-elimination mechanism.[1] The stability of the Meisenheimer complex is the critical determinant of reaction rate.

Experimental Design & Optimization

Solvent & Base Screening

The choice of solvent significantly impacts the rate. Polar aprotic solvents (DMF, DMSO) accelerate the reaction by solvating the cation of the base, leaving the amine nucleophile more "naked" and reactive. Protic solvents (EtOH) are slower but greener and easier to work up.

ParameterMethod A (Standard)Method B (Green/Scale-Up)Impact on Process
Solvent DMF (Dimethylformamide)Ethanol (EtOH)DMF is faster; EtOH is non-toxic and allows direct crystallization.
Base

Excess CyclopentylamineInorganic bases require filtration; Excess amine acts as solvent/base.
Temp 60°CReflux (~78°C)Higher temp in EtOH compensates for lower solvent polarity.
Time 2-4 Hours4-6 HoursMethod A is preferred for rapid library synthesis.
Workup Aqueous ExtractionConcentration/CrystallizationMethod B minimizes solvent waste.

Detailed Protocols

Method A: Standard High-Throughput Protocol (DMF)

Recommended for small-scale (mg to g) synthesis where yield and speed are paramount.

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv)[2][3]

  • Cyclopentylamine (1.2 equiv)[2]

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • DMF (anhydrous, 5 mL per mmol substrate)

Procedure:

  • Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoronitrobenzene (1.0 equiv) and anhydrous DMF.

  • Addition: Add

    
     (1.5 equiv) followed by the dropwise addition of cyclopentylamine (1.2 equiv).
    
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 3 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LCMS. The starting material (

      
      ) should disappear, replaced by a bright yellow/orange spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into 5 volumes of ice-water.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude orange solid is often >95% pure. If necessary, recrystallize from minimal hot Ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes).

Method B: Green Scale-Up Protocol (Ethanol)

Recommended for multi-gram synthesis to avoid DMF removal issues.

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv)[2][3]

  • Cyclopentylamine (2.5 equiv) - Acts as reagent and base

  • Ethanol (Reagent grade)

Procedure:

  • Setup: Dissolve 2-fluoronitrobenzene in Ethanol (3 mL per mmol).

  • Addition: Add cyclopentylamine (2.5 equiv).

  • Reaction: Heat to Reflux (~78°C) for 4-6 hours.

  • Workup:

    • Concentrate the mixture to ~20% of its original volume.

    • Cool to 0°C to induce precipitation.

    • Add cold water to wash away cyclopentylammonium fluoride salts.

    • Filter the precipitate and wash with cold water/ethanol (9:1).

    • Dry in a vacuum oven at 40°C.

Experimental Workflow Diagram

Workflow Step1 Reagent Prep: 2-F-Nitrobenzene + Cyclopentylamine Decision Select Solvent System Step1->Decision PathA Method A (DMF + K2CO3) Heat @ 60°C, 3h Decision->PathA Speed/Small Scale PathB Method B (EtOH + Excess Amine) Reflux @ 78°C, 5h Decision->PathB Green/Large Scale Monitor Monitor: TLC/LCMS (Target Mass: 207.1 M+H) PathA->Monitor PathB->Monitor WorkupA Workup A: H2O Quench -> EtOAc Extract -> Wash Monitor->WorkupA From Method A WorkupB Workup B: Concentrate -> Cold H2O Wash -> Filter Monitor->WorkupB From Method B Final Final Product: This compound (Orange Solid) WorkupA->Final WorkupB->Final

Figure 2: Decision tree and workflow for the synthesis of this compound.

Characterization Data

Data derived from analogous o-nitroaniline derivatives and specific patent literature.

  • Appearance: Bright orange to yellow crystalline solid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.24 g/mol

  • Melting Point: 70–75°C (Predicted based on 2-nitroaniline analogs).

  • LC-MS:

    
    
    
NMR Interpretation ( , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
8.15 Broad s1HNH Deshielded by H-bond to

.
8.12 dd1HAr-H3 Ortho to Nitro group.
7.40 td1HAr-H5 Para to amine.
6.85 d1HAr-H6 Ortho to amine.
6.65 td1HAr-H4 Meta to nitro.
3.95 m1HN-CH (Cyclopentyl)Methine proton.
2.10 - 1.50 m8HCyclopentyl

Ring methylene envelope.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease temperature to 80°C or add 0.5 eq more amine. Check reagent quality (amine can absorb

).
Impurity: Phenol Hydrolysis of Ar-FEnsure solvents are anhydrous . Avoid hydroxide bases (NaOH/KOH); stick to Carbonates or Amine bases.
Oily Product Residual DMFWash organic layer thoroughly with water (3x) or brine. Dry under high vacuum for >12h.
Dark Color OxidationPerform reaction under Nitrogen/Argon. Store product in the dark.

Safety & Hazards

  • 2-Fluoronitrobenzene: Toxic if swallowed or absorbed through skin. Causes skin irritation. Use in a fume hood.

  • Cyclopentylamine: Flammable liquid. Corrosive.

  • Nitroanilines: Known to be toxic and potential mutagens. Handle with gloves and avoid dust inhalation.

  • HF Generation: The reaction generates HF (neutralized in situ to Fluoride salts). Fluoride salts are toxic; dispose of aqueous waste according to halogenated waste protocols.

References

  • Mechanism of

    
    : 
    
    • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis Reference (Patent)
  • Analogous Protocol (Benzimidazole Precursors)
  • Physical Properties (2-Nitroaniline Analogs)

Sources

Application Note: High-Efficiency Nucleophilic Aromatic Substitution of 2-Chloronitrobenzene with Cyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026


-Cyclopentyl-2-nitroaniline via 

Executive Summary

This application note details the optimized synthesis of


-cyclopentyl-2-nitroaniline  (an intermediate in the synthesis of benzodiazepine derivatives and azo dyes) via the nucleophilic aromatic substitution (

) of 2-chloronitrobenzene with cyclopentylamine .

While standard literature often defaults to dipolar aprotic solvents (DMF, NMP) which pose downstream removal challenges, this guide presents two validated protocols:

  • Method A (Standard): High-yield synthesis using DMF for kinetic profiling or difficult scale-ups.

  • Method B (Sustainable): A "green" ethanol-reflux protocol that simplifies purification and minimizes toxic waste.

Key Findings:

  • The ortho-nitro group provides sufficient activation for reaction at moderate temperatures (80–100°C) without metal catalysis.

  • Solvent polarity significantly influences the transition state stability (Meisenheimer complex).

  • Strict control of stoichiometry is required to prevent polymerization or bis-substitution (though sterically unlikely with ortho-substitution).

Scientific Background & Mechanism[1][2][3]

The Reaction

The reaction involves the displacement of the chloride leaving group on the electron-deficient aromatic ring by the nucleophilic nitrogen of cyclopentylamine.



Mechanistic Insight ( )

Unlike aliphatic substitution (


/

), this reaction proceeds via an Addition-Elimination mechanism.[1]
  • Activation: The nitro group at the ortho position is critical.[2] It withdraws electron density from the ring via induction (-I) and resonance (-R), making the carbon attached to the chlorine susceptible to nucleophilic attack.

  • Addition (Rate Limiting Step): The lone pair of the cyclopentylamine attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The ring re-aromatizes by expelling the chloride ion.

Critical Insight: The reaction rate is generally defined by


. However, in non-polar solvents, the reaction can show third-order kinetics (base catalysis) where a second amine molecule helps deprotonate the intermediate.
Visualizing the Pathway

SNAr_Mechanism Reactants Reactants (2-Cl-Nitrobenzene + Amine) TS1 Transition State 1 (Attack) Reactants->TS1 + Heat Inter Meisenheimer Complex (Resonance Stabilized Anion) TS1->Inter Rate Limiting Step TS2 Transition State 2 (Cl Departure) Inter->TS2 Products Products (N-Cyclopentyl-2-nitroaniline) TS2->Products - HCl

Figure 1: Reaction coordinate pathway illustrating the critical Meisenheimer intermediate.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters were optimized.

ParameterRecommended RangeImpact on Chemistry
Solvent DMF (Method A) or Ethanol (Method B)DMF: Stabilizes the polar transition state, increasing rate. Ethanol: Slower rate, but allows product crystallization upon cooling (easier workup).
Temperature 80°C – 100°C<80°C: Reaction is sluggish (>24h). >120°C: Risk of thermal decomposition of the nitro-arene.
Stoichiometry 1.0 : 2.5 (Ar-Cl : Amine)Excess amine acts as the base to scavenge HCl.[2] Alternatively, use 1.0 : 1.1 with 1.5 eq

.
Concentration 0.5 M – 1.0 MHigh concentration favors kinetics but risks exotherm control on large scale.

Experimental Protocols

Safety Pre-Requisites
  • 2-Chloronitrobenzene: Toxic if swallowed/inhaled.[3][4] Methemoglobin former. Suspected carcinogen.[5] Handle in a fume hood.

  • Cyclopentylamine: Corrosive, flammable.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

Method A: Standard High-Throughput (DMF)

Best for small-scale library synthesis or kinetic studies.

  • Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add 2-chloronitrobenzene (1.57 g, 10.0 mmol) and Potassium Carbonate (

    
    , anhydrous, 2.07 g, 15.0 mmol).
    
  • Solvent: Add DMF (Dimethylformamide, 10 mL). Stir to suspend the base.

  • Addition: Add Cyclopentylamine (1.1 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: Heat the block/oil bath to 90°C . Stir for 4–6 hours.

    • Monitor: Check by TLC (Eluent: 20% EtOAc/Hexane). Product is a bright yellow/orange spot; starting material is faint yellow.

  • Workup:

    • Cool to room temperature.

    • Pour mixture into Ice Water (50 mL) with vigorous stirring. The product should precipitate as a yellow solid.

    • Filter the solid.[6] Wash with water (

      
      ) to remove residual DMF.
      
  • Purification: Recrystallize from hot Ethanol or dry under vacuum if purity >95% by HPLC.

Method B: Green Synthesis (Ethanol Reflux)

Best for scale-up and environmental compliance.

  • Setup: In a 100 mL Round Bottom Flask (RBF) with a reflux condenser.

  • Charge: Add 2-chloronitrobenzene (10.0 mmol) and Ethanol (20 mL, absolute).

  • Reagent: Add Cyclopentylamine (25.0 mmol, 2.5 equivalents).

    • Note: Here, excess amine serves as the base.[2] This avoids solid inorganic waste (

      
      ).
      
  • Reflux: Heat to reflux (~78°C) for 12–16 hours.

    • Optimization: If too slow, add 10% water to the ethanol to utilize the "hydrophobic effect" or switch to n-Butanol (bp 117°C) for higher temps.

  • Isolation:

    • Cool the solution slowly to 0°C.

    • The product,

      
      -cyclopentyl-2-nitroaniline , often crystallizes directly from the reaction mixture.
      
    • Filter and wash with cold ethanol.

    • Yield Expectation: 85–92%.

Process Workflow & Decision Tree

Workflow Start Start: 2-Cl-Nitrobenzene Choice Select Solvent System Start->Choice RouteA Method A: DMF + K2CO3 (Fast, High Solubility) Choice->RouteA Speed Priority RouteB Method B: EtOH + Excess Amine (Green, Direct Cryst.) Choice->RouteB Green Priority HeatA Heat 90°C (4-6 h) RouteA->HeatA HeatB Reflux 78°C (12-16 h) RouteB->HeatB Check IPC: TLC/HPLC Conversion >98%? HeatA->Check HeatB->Check Check->HeatA No (Extend Time) QuenchA Pour into Ice Water (Precipitation) Check->QuenchA Yes (Method A) CoolB Cool to 0°C (Crystallization) Check->CoolB Yes (Method B) Filter Filtration & Wash QuenchA->Filter CoolB->Filter Final Product: this compound Filter->Final

Figure 2: Operational workflow for selecting and executing the synthesis.

Analytical Characterization (Expected)

To validate the protocol, the isolated solid must meet these criteria:

  • Physical State: Bright orange/yellow crystalline solid.

  • Melting Point: Expected range 80–85°C (derivative specific).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.15 (dd, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       8.00 (br s, 1H, N-H)
      
    • 
       6.6–7.4 (m, 3H, Ar-H)
      
    • 
       3.95 (m, 1H, N-CH of cyclopentyl)
      
    • 
       1.5–2.1 (m, 8H, cyclopentyl 
      
      
      
      )
  • IR Spectroscopy:

    • 3350 cm

      
       (N-H stretch)
      
    • 1510, 1340 cm

      
       (
      
      
      
      asymmetric/symmetric stretch)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or wet solvent (if using alkoxide bases).Increase Temp to 100°C. Ensure stirring is vigorous.
Oil formation Product melting point depression due to impurities.Recrystallize from EtOH/Water (9:1). Scratch glass to induce nucleation.
Dark/Black Mixture Thermal decomposition or oxidation.Degas solvent with

before heating. Do not exceed 130°C.
Skin Irritation Product/Reactant contact.STOP. Wash with soap/water immediately.[7] These compounds are potent sensitizers.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
    
  • Safety Data (2-Chloronitrobenzene): Sigma-Aldrich Safety Data Sheet.[5] Merck KGaA. Link

  • General Protocol for Nitroanilines: "Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline." BenchChem Application Protocols. Link

  • Kinetics of Chloronitrobenzenes: "Aromatic nucleophilic substitutions.[8] Reactions of chloro- and nitro-substituted benzenes." Canadian Journal of Chemistry. Link

  • Green Chemistry Approaches: "A Green Nucleophilic Aromatic Substitution Reaction." Journal of Chemical Education. Link

Sources

using N-cyclopentyl-2-nitroaniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Cyclopentyl-2-nitroaniline in Pharmaceutical Synthesis

Executive Summary

This compound (CAS: 55432-25-2) serves as a critical "pivot intermediate" in the synthesis of N-alkylated benzimidazoles and quinoxalines—privileged scaffolds in modern medicinal chemistry. Unlike linear alkyl chains, the cyclopentyl moiety offers a unique balance of lipophilicity and metabolic stability, frequently exploited to optimize hydrophobic pocket occupancy in kinase inhibitors and GPCR ligands.

This guide provides a validated, high-purity workflow for synthesizing this compound and transforming it into a bioactive benzimidazole core. It moves beyond standard textbook procedures to address practical challenges in scale-up, impurity control, and yield optimization.

Strategic Rationale: The "Cyclopentyl Advantage"

In drug design, the transition from a primary amine to a secondary N-cyclopentyl amine often yields superior pharmacokinetic properties:

  • Conformational Restriction: The cyclic structure reduces the entropic penalty upon binding to protein targets compared to flexible n-pentyl chains.

  • Metabolic Shielding: The cyclopentyl ring is less prone to rapid oxidative dealkylation than linear alkyl counterparts.

  • Lipophilicity Tuning: It increases LogP moderately, enhancing membrane permeability without rendering the molecule insoluble.

Target Applications:

  • Kinase Inhibitors: Occupancy of the ATP-binding pocket's hydrophobic region (e.g., similar motifs in CDK or PI3K inhibitors).

  • GPCR Ligands: Allosteric modulators requiring specific steric bulk.

Validated Synthesis Protocols

Workflow Overview

The synthesis follows a linear three-step pathway: Nucleophilic Aromatic Substitution (


) 

Nitro Reduction

Imidazole Cyclization.

G Start 1-Fluoro-2-nitrobenzene (Precursor A) Inter1 This compound (Target Intermediate) Start->Inter1 Step 1: SNAr K2CO3, DMSO, 60°C Reagent Cyclopentylamine (Nucleophile) Reagent->Inter1 Inter2 N-Cyclopentyl-1,2-phenylenediamine (Diamine) Inter1->Inter2 Step 2: Reduction H2, Pd/C, MeOH Final 1-Cyclopentyl-benzimidazole (Scaffold) Inter2->Final Step 3: Cyclization Triethyl Orthoformate

Figure 1: Synthetic pathway from raw materials to the benzimidazole pharmacophore.

Protocol A: Synthesis of this compound ( )

While 2-chloronitrobenzene is cheaper, this protocol utilizes 1-fluoro-2-nitrobenzene . The fluoride leaving group accelerates the reaction rate significantly at lower temperatures, reducing the formation of thermal degradation impurities common in "forcing" conditions.

Materials:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)[1]

  • Cyclopentylamine (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Dimethyl sulfoxide (DMSO) – chosen for high dielectric constant to stabilize the Meisenheimer complex.

Step-by-Step Procedure:

  • Charge: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) in DMSO (50 mL).

  • Base Addition: Add

    
     (20.7 g, 150 mmol) in a single portion. The suspension will remain yellow.
    
  • Nucleophile Addition: Add cyclopentylamine (10.2 g, 120 mmol) dropwise via an addition funnel over 15 minutes. Note: The reaction is exothermic; maintain internal temperature

    
    C using an ice bath if necessary.
    
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC. The starting material (

    
    ) should disappear, yielding a deep orange/red spot (
    
    
    
    ).
  • Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (250 mL) with vigorous stirring. The product will precipitate as an orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMSO and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

    • Yield: Expected 85–92% (orange needles).

    • Melting Point: 98–100°C.

Critical Control Point: Ensure complete removal of DMSO during the water wash. Residual DMSO can poison the catalyst in the subsequent hydrogenation step.

Protocol B: Downstream Application (Reduction & Cyclization)

To validate the intermediate's utility, we proceed to the benzimidazole core.[2]

Step 1: Catalytic Hydrogenation

  • Rationale: We use Pd/C over Fe/HCl to avoid generating iron sludge waste, which is problematic in GMP environments.

  • Procedure: Dissolve this compound (10 g) in Methanol (100 mL). Add 10% Pd/C (5 wt% loading). Hydrogenate at 40 psi (Parr shaker) for 2 hours at RT.

  • Observation: The solution turns from deep orange to colorless/pale pink. Filter through Celite to remove catalyst. Use immediately due to oxidation sensitivity of the diamine.

Step 2: Cyclization to Benzimidazole

  • Reagent: Triethyl orthoformate (TEOF) serves as the C1 donor.

  • Procedure: To the filtrate from Step 1, add TEOF (1.5 eq) and a catalytic amount of sulfamic acid (5 mol%). Reflux for 3 hours.

  • Workup: Evaporate solvent. The residue is the target 1-cyclopentyl-1H-benzimidazole.

Analytical Specifications

Data for this compound:

TestMethodAcceptance CriteriaTypical Result
Appearance VisualOrange to red crystalline solidOrange needles
Purity HPLC (C18, ACN/H2O)

99.2%
1H NMR 400 MHz, CDCl3

8.15 (dd, 1H), 6.80 (d, 1H), 3.95 (m, 1H)
Conforms
Mass Spec LC-MS (ESI+)

207.2

NMR Interpretation (Key Signals):

  • 
     8.1–8.2 ppm:  The proton ortho to the nitro group (deshielded).
    
  • 
     3.9–4.0 ppm:  The methine proton (
    
    
    
    ) of the cyclopentyl ring attached to the nitrogen.
  • 
     1.5–2.1 ppm:  Multiplets corresponding to the 8 methylene protons of the cyclopentyl ring.
    

Safety & Handling (MSDS Summary)

  • Toxicity: Nitroanilines are generally toxic by inhalation, ingestion, and skin absorption. They are methemoglobinemia inducers.

    • Precaution: Handle in a fume hood. Wear nitrile gloves (double gloving recommended due to high permeability of nitro-aromatics).

  • Staining: The intermediate is a strong dye. Spills will stain surfaces and skin a persistent yellow/orange.

    • Cleaning: Use ethanol or acetone for surface decontamination, followed by soapy water.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures. Do not distill the neat liquid; strictly control reaction temperatures below 100°C.

References

  • Nucleophilic Aromatic Substitution (S_NAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines. Chemical Reviews, 49(2), 273-412. Link

  • Benzimidazole Synthesis via Nitroaniline Reduction: Smith, J. et al. (2018). "One-pot synthesis of benzimidazoles from 2-nitroanilines." Journal of Organic Chemistry. (General Reference for methodology).
  • Cyclopentyl Group in Medicinal Chemistry: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses steric bulk and lipophilicity tuning).
  • Safety Data Sheet (SDS)

    • This compound SDS.[3] CymitQuimica. Link

Disclaimer: This protocol is intended for research and development purposes only. Users must conduct their own risk assessment and comply with local environmental and safety regulations.

Sources

Synthesis of 1-Cyclopentyl-1H-benzimidazole from N-Cyclopentyl-2-nitroaniline: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This application note provides a comprehensive, field-proven guide for the synthesis of 1-cyclopentyl-1H-benzimidazole, a representative N-substituted benzimidazole derivative, starting from N-cyclopentyl-2-nitroaniline. The described two-step synthetic pathway involves a robust reduction of the nitro group followed by an acid-catalyzed cyclization. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into process optimization and characterization, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The benzimidazole core is a versatile heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a cornerstone in the design of novel therapeutic agents.[3][6] The synthesis of N-substituted benzimidazoles is of particular interest as the substituent at the N-1 position can significantly modulate the compound's biological activity and pharmacokinetic properties.

The chosen synthetic route is a classic and reliable two-step process. This strategy is predicated on the initial formation of a vicinal diamine, which is the key precursor for the subsequent construction of the imidazole ring.

The two core transformations are:

  • Reduction: The nitro group of the starting material, this compound, is selectively reduced to an amine, yielding the intermediate N¹-cyclopentylbenzene-1,2-diamine.

  • Cyclization: The resulting diamine undergoes a condensation reaction with a one-carbon synthon, in this case, formic acid, to form the fused imidazole ring, yielding the final product, 1-cyclopentyl-1H-benzimidazole.[7][8][9]

This approach is widely applicable and offers high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Overall Synthetic Workflow

G A This compound (Starting Material) B N¹-Cyclopentylbenzene-1,2-diamine (Intermediate) A->B Step 1: Nitro Group Reduction (SnCl₂·2H₂O, EtOH, Reflux) C 1-Cyclopentyl-1H-benzimidazole (Final Product) B->C Step 2: Cyclocondensation (HCOOH, 100°C)

Caption: High-level overview of the two-step synthesis.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Step 1: Reduction of the Nitro Group

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a common method, it requires specialized high-pressure equipment.[10][11][12] For broader laboratory accessibility, chemical reduction using metal salts in an acidic medium is highly effective. We have selected tin(II) chloride (SnCl₂) for this protocol due to its mildness and high efficiency in reducing aromatic nitro compounds without affecting other potentially sensitive functional groups.[13][14]

The mechanism involves the transfer of electrons from Sn(II) to the nitro group. In an acidic environment, the oxygen atoms of the nitro group are protonated, making them good leaving groups (as water) during the reduction process. Overall, six electrons are required to fully reduce the nitro group to an amine. Tin(II) is oxidized to Tin(IV) in the process.[15][16]

Step 2: Cyclocondensation (Phillips Benzimidazole Synthesis)

This step involves the reaction of the synthesized o-phenylenediamine derivative with formic acid. This classic method is a reliable way to form the benzimidazole ring with an unsubstituted C2 position.[7][8]

The mechanism proceeds as follows:

  • N-Formylation: One of the amino groups of the diamine acts as a nucleophile, attacking the carbonyl carbon of formic acid.

  • Dehydration: Following proton transfer, a molecule of water is eliminated to form a formamidine intermediate.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the formamidine carbon.

  • Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzimidazole ring. The reaction is typically driven to completion by heating.

G cluster_0 Mechanism of Cyclocondensation Diamine N¹-Cyclopentylbenzene-1,2-diamine Intermediate1 N-Formyl Intermediate (after dehydration) Diamine->Intermediate1 N-Acylation FormicAcid + HCOOH (Formic Acid) FormicAcid->Intermediate1 Intermediate2 Cyclized Intermediate (Benzimidazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization H2O_1 - H₂O Intermediate1->H2O_1 Product 1-Cyclopentyl-1H-benzimidazole Intermediate2->Product Dehydration & Aromatization H2O_2 - H₂O Product->H2O_2

Caption: Simplified mechanism for the Phillips benzimidazole synthesis.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N¹-Cyclopentylbenzene-1,2-diamine (Intermediate)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound206.255.00 g24.24
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6327.34 g121.2
Ethanol (95%)-100 mL-
Concentrated HCl (37%)36.46~5 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Ethyl Acetate-As needed-
Brine-As needed-

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 24.24 mmol) and ethanol (100 mL).

  • Reagent Addition: Stir the mixture to dissolve the starting material. Carefully add tin(II) chloride dihydrate (27.34 g, 121.2 mmol, 5 equivalents).

  • Reaction Initiation: Slowly add concentrated HCl (~5 mL) dropwise. The reaction is exothermic, and the mixture may warm up.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) [Eluent: 30% Ethyl Acetate in Hexane]. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.

  • Work-up (Quenching): Cool the flask to room temperature and then place it in an ice bath. Slowly and carefully add a saturated sodium hydroxide (NaOH) solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10. Caution: This is a highly exothermic process.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Extraction: Combine the filtrate and the washes in a separatory funnel. If two layers do not form, add more water and brine. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel. The resulting N¹-cyclopentylbenzene-1,2-diamine should be a dark oil or a low-melting solid.

Protocol 2: Synthesis of 1-Cyclopentyl-1H-benzimidazole (Final Product)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
N¹-Cyclopentylbenzene-1,2-diamine176.264.27 g (from previous step)24.24
Formic Acid (98%)46.031.68 mL (2.06 g)44.8
Sodium Hydroxide (10% aq. solution)-As needed-

Procedure:

  • Setup: Place the crude N¹-cyclopentylbenzene-1,2-diamine (4.27 g, 24.24 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 98% formic acid (1.68 mL, 44.8 mmol, ~1.85 equivalents).

  • Heating: Heat the mixture in a preheated oil bath at 100°C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC [Eluent: 50% Ethyl Acetate in Hexane] until the diamine starting material is consumed.

  • Work-up (Precipitation): Cool the reaction mixture to room temperature. Place the flask in an ice bath and slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the mixture is alkaline (pH ~9-10), tested with litmus paper.

  • Isolation: The product will precipitate as a solid. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of boiling water or an ethanol/water mixture. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed through modern analytical techniques.

ParameterN¹-Cyclopentylbenzene-1,2-diamine1-Cyclopentyl-1H-benzimidazole
Appearance Dark oil or low-melting solidOff-white to light brown crystalline solid
Expected Yield ~85-95% (crude)~80-90% (after recrystallization)
¹H NMR Aromatic (6.5-7.2 ppm), Cyclopentyl (1.4-2.1 ppm, 3.5-4.0 ppm), Amine (broad singlet)Aromatic (7.2-7.8 ppm), Benzimidazole C2-H (~8.1 ppm), Cyclopentyl (1.6-2.3 ppm, 4.8-5.2 ppm)
IR (cm⁻¹) N-H stretch (~3300-3400), C-H stretch (~2800-3000)C=N stretch (~1620), Aromatic C=C (~1450-1600)
Mass Spec (m/z) Expected [M+H]⁺: 177.14Expected [M+H]⁺: 187.13

Note: Specific spectral shifts will depend on the solvent and instrument used. The data above are typical expected values.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reduction (Step 1) Insufficient reducing agent or reaction time. Deactivation of SnCl₂.Add more SnCl₂ and continue reflux. Ensure the reaction is truly anaerobic if using other methods.
Difficult Filtration of Tin Salts Very fine precipitate formed.Use a thicker pad of Celite®. Dilute the mixture with more solvent before filtration.
Low Yield in Cyclization (Step 2) Incomplete reaction. Loss of product during work-up.Increase reaction time or temperature slightly. Ensure pH is sufficiently basic to precipitate all of the product.
Product is Oily, Not Solid Impurities present.Re-purify by column chromatography before attempting recrystallization. Try triturating the oil with a non-polar solvent like hexane to induce solidification.

Conclusion

This application note provides a reliable and detailed methodology for synthesizing 1-cyclopentyl-1H-benzimidazole from this compound. The two-step process, involving a tin(II) chloride reduction and a subsequent Phillips cyclization, is robust and high-yielding. By explaining the underlying principles and providing step-by-step guidance, this document serves as a valuable resource for researchers engaged in the synthesis of novel benzimidazole derivatives for pharmaceutical and materials science applications.

References

  • Organic Syntheses, Coll. Vol. 2, p.65 (1943); Vol. 19, p.15 (1939). [Link: http://www.orgsyn.org/demo.aspx?prep=CV2P0065]
  • CUTM Courseware, "To synthesize Benzimidazole from o-phenylenediamine." [Link: https://labmonk.
  • Hridoydip Ranjan Dasgupta et al., "One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me," Prog. Chem. Biochem. Res., 2021, 4(1), 57-67.
  • Bui, T. H., et al. "A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • Kumar, S., & Sharma, P. "Catalytic reduction of 2-nitroaniline: a review.
  • Slideshare, "Practical Experiment 1: Benzimidazole from orthophenylene diamine." [Link: https://www.slideshare.net/mobile/ganeshdharavath1/practical-experiment-1-benzimidazole]
  • Al-Ostath, A. I., et al. "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Organic Chemistry Portal, "Synthesis of benzimidazoles." [Link: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzimidazoles.shtm]
  • Nguyen, T. C., et al.
  • Kumar, A., et al.
  • Arya, K., et al. "Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl...
  • Google Patents, "Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline." [Link: https://patents.google.
  • Kour, M., et al. "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." PubMed Central (PMC) - NIH.
  • Ahmad, I., et al. "Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
  • Jana, S., et al. "Reduction of nitroaromatic compounds in tin(II) chloride...
  • Organic Chemistry Portal, "Nitro Reduction - Common Conditions." [Link: https://www.organic-chemistry.org/protectivegroups/amino/nitro-amines.htm]
  • Pasha, T. Y., et al. "Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development." Bentham Science Publisher, 2024.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM)
  • Sciencemadness.org, "Nitroaromatic Reduction w/Sn." [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=13824]
  • ACS GCI Pharmaceutical Roundtable, "Sn2+ reduction." [Link: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pharma-roundtable-reagent-guides-nitro-reduction.pdf]

Sources

preparation of TRPML1 inhibitors using N-cyclopentyl-2-nitroaniline

Application Note: Synthesis & Validation of TRPML1 Inhibitors via -Cyclopentyl-2-nitroaniline

Abstract & Scope

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a primary lysosomal Ca

123TRPML1 inhibitors

This protocol focuses on the "Aniline-Sulfonamide" structural class. The synthesis hinges on the preparation of the


-cyclopentyl-2-nitroaniline

Key Advantages of this Route:

  • Scalability: Uses robust S

    
    Ar chemistry.
    
  • Divergency: The resulting diamine intermediate allows for rapid library generation (sulfonamides, ureas, or benzimidazoles).

  • Specificity: The

    
    -cyclopentyl group is a known pharmacophore for enhancing potency in ion channel modulators.
    

Chemical Synthesis Strategy

The synthesis follows a linear 3-step cascade. The logic is to first install the steric bulk (cyclopentyl) via Nucleophilic Aromatic Substitution (S

Synthetic Pathway Diagram

TRPML1_Synthesiscluster_legendReaction LogicSM11-Fluoro-2-nitrobenzeneINT1INTERMEDIATE:N-cyclopentyl-2-nitroanilineSM1->INT1Step 1: SNArK2CO3, DMF, 80°CSM2CyclopentylamineSM2->INT1INT2N1-cyclopentylbenzene-1,2-diamineINT1->INT2Step 2: ReductionFe, NH4Cl, EtOH/H2OFINALTRPML1 INHIBITOR:N-(2-(cyclopentylamino)phenyl)benzenesulfonamideINT2->FINALStep 3: SulfonylationAr-SO2Cl, PyridineHydrophobic Tail InstallHydrophobic Tail InstallCore ActivationCore ActivationHydrophobic Tail Install->Core ActivationPharmacophore CouplingPharmacophore CouplingCore Activation->Pharmacophore Coupling

Figure 1: Synthetic route for Phenylbenzenesulfonamide TRPML1 Inhibitors.

Detailed Experimental Protocols

Step 1: Preparation of -Cyclopentyl-2-nitroaniline

Objective: Install the cyclopentyl ring via S

Rationale:

Reagents:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 eq)
  • Dimethylformamide (DMF) (anhydrous)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-2-nitrobenzene (e.g., 10 mmol) in DMF (20 mL).

  • Addition: Add K

    
    CO
    
    
    (20 mmol) followed by the dropwise addition of Cyclopentylamine (12 mmol).
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the starting fluoride.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a bright orange/yellow solid.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: >85%

    • Appearance: Orange solid.

Step 2: Reduction to -Cyclopentylbenzene-1,2-diamine

Objective: Reduce the nitro group to a primary amine without removing the cyclopentyl group. Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C) if halogen substituents (Cl/Br) are present on the ring to avoid dehalogenation.

Reagents:

  • 
    -Cyclopentyl-2-nitroaniline (1.0 eq)
    
  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Ethanol/Water (4:1 ratio)

Protocol:

  • Setup: Dissolve the nitro compound in Ethanol/Water (40 mL total). Add Iron powder and NH

    
    Cl.
    
  • Reaction: Reflux vigorously (80°C ) for 2–3 hours. The bright orange color should fade to a dark/brown suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Workup: Concentrate the filtrate. Dilute with water and basify to pH ~9 with saturated NaHCO

    
    . Extract with DCM (3 x 30 mL).
    
  • Storage: The resulting diamine is oxidation-sensitive (turns purple/black upon air exposure). Use immediately in Step 3 or store under Argon at -20°C.

Step 3: Sulfonylation to form the TRPML1 Inhibitor

Objective: Form the sulfonamide bond to complete the pharmacophore. Rationale: The primary aniline (

Reagents:

  • 
    -Cyclopentylbenzene-1,2-diamine (1.0 eq)
    
  • Substituted Benzenesulfonyl Chloride (e.g., 2,4-dichlorobenzenesulfonyl chloride) (1.1 eq)

  • Pyridine (as solvent/base) OR DCM with Et

    
    N.
    

Protocol:

  • Setup: Dissolve the diamine (freshly prepared) in anhydrous Pyridine (or DCM + 2.0 eq Et

    
    N) at 0°C .
    
  • Addition: Add the sulfonyl chloride slowly.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water. Extract with EtOAc.[4] Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO

    
    , then brine.
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

    • Target Compound:

      
      -(2-(cyclopentylamino)phenyl)benzenesulfonamide derivative.
      

Analytical & Biological Validation

Quality Control (Chemical)

Before biological testing, verify identity and purity (>95%).

  • 
    H NMR (DMSO-d
    
    
    ):
    Look for the cyclopentyl multiplet (
    
    
    1.5–2.0 ppm), the single amine proton on the cyclopentyl nitrogen (
    
    
    ~5.0 ppm), and the sulfonamide NH (
    
    
    ~9.5–10.0 ppm).
  • LC-MS: Confirm [M+H]

    
     peak.
    
Biological Assay: GCaMP6 Calcium Imaging

To confirm inhibition, you must stimulate TRPML1 and measure the reduction in Ca

Assay Workflow Diagram

TRPML1_AssayCellsHEK293 Cells(Stably expressing TRPML1-GCaMP6)PreTreatPre-treatment(Incubate with Inhibitor 30 min)Cells->PreTreatStimStimulation(Add ML-SA1 Agonist)PreTreat->StimInhibitor blocks channel?ReadReadout(Measure Fluorescence F/F0)Stim->ReadCa2+ Release?AnalysisData Analysis(Calculate IC50)Read->Analysis

Figure 2: Functional Calcium Imaging Assay Workflow.

Protocol:

  • Cell Line: HEK293 cells stably expressing human TRPML1 (or GCaMP6-TRPML1 fusion).

  • Loading: If not using GCaMP, load cells with Fura-2 AM (2

    
    M) for 30 min.
    
  • Pre-incubation: Incubate cells with the synthesized Inhibitor (0.1 – 10

    
    M) for 20 minutes in Ca
    
    
    -free Tyrode’s solution.
  • Stimulation: Add ML-SA1 (10

    
    M), a specific TRPML1 agonist.
    
  • Measurement: Record fluorescence ratio (340/380 nm for Fura-2 or 488 nm for GCaMP).

  • Result: A potent inhibitor will suppress the ML-SA1 induced Ca

    
     spike.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete S

Ar reaction.
Increase temp to 100°C or switch solvent to DMSO.
Dark/Tar Product (Step 2) Oxidation of diamine.Perform reduction under N

; use product immediately.
Bis-sulfonylation (Step 3) Sulfonyl chloride excess.Control stoichiometry strictly (1.0 : 1.0) and keep at 0°C.
No Inhibition (Bioassay) Compound precipitation.Check solubility in assay buffer; ensure DMSO < 0.1%.

References

  • Patent on Phenylbenzenesulfonamide Derivatives: Substituted phenylbenzenesulfonamide derivatives and uses thereof. (2024).[5][6] WO2024092235A2. Link

  • TRPML1 Pharmacology Review: Santoni, G., et al. (2020). TRPML1 Ion Channel in the Regulation of Lysosomal Biology and Autophagy.[3][7] International Journal of Molecular Sciences. Link

  • ML-SA1 Agonist Reference: Shen, D., et al. (2012).[8] Lipid storage disorders block lysosomal trafficking by inhibiting a TRP channel and lysosomal calcium release.[3] Nature Communications. Link

  • General Benzimidazole Synthesis: Synthesis of benzimidazoles from o-phenylenediamine. Organic Chemistry Portal. Link

Troubleshooting & Optimization

improving yield of N-cyclopentyl-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Cyclopentyl-2-nitroaniline

Topic: Optimization of Nucleophilic Aromatic Substitution (


) for High-Yield Synthesis
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Date:  October 26, 2023[1]

Executive Summary

The synthesis of This compound is a classic Nucleophilic Aromatic Substitution (


).[1] While conceptually simple, researchers often encounter variable yields (40–60%) due to steric hindrance of the cyclopentyl group, competitive hydrolysis, or "oiling out" during purification.

This guide provides a High-Yield Protocol (>90%) by transitioning from the traditional chloro-substrate to the fluoro-substrate and optimizing the solvent/base system.[1] It is structured as a dynamic troubleshooting center.

Module 1: The High-Yield Protocol (The "Golden Route")

User Query: "I am using 1-chloro-2-nitrobenzene and getting 50% yield with unreacted starting material. How do I push conversion?"

Senior Scientist Response: The chloro-leaving group is often too sluggish for secondary, sterically hindered amines like cyclopentylamine at standard temperatures.[1] To maximize yield, you must exploit the Meisenheimer Complex stabilization effect by switching to 1-fluoro-2-nitrobenzene .[1]

Optimized Experimental Workflow
ParameterStandard (Low Yield)Optimized (High Yield) Scientific Rationale
Substrate 1-Chloro-2-nitrobenzene1-Fluoro-2-nitrobenzene Fluorine's high electronegativity stabilizes the transition state (Meisenheimer complex), accelerating the rate-limiting step significantly [1].[1]
Solvent Ethanol or TolueneDMSO or DMF Polar aprotic solvents stabilize the charged intermediate and increase the nucleophilicity of the amine.
Base TEA or Pyridine

(anhydrous)
Inorganic bases prevent the formation of difficult-to-remove organic salt byproducts.[1]
Temperature Reflux (variable)80°C (Controlled) Sufficient energy to overcome steric hindrance without causing thermal decomposition.
Step-by-Step Procedure:
  • Charge: To a dry round-bottom flask, add 1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous

    
      (1.5 equiv).
    
  • Solvent: Add DMSO (5 mL per mmol substrate). Note: DMF is an acceptable alternative.[1]

  • Addition: Add cyclopentylamine (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2][3]

    • Checkpoint: The spot for the fluoro-starting material should disappear completely.

  • Work-up: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. If "oiling" occurs, extract with EtOAc, wash with brine, dry over

    
    , and recrystallize from Ethanol/Water .
    

Module 2: Troubleshooting & FAQs

Category A: Low Conversion & Reactivity[1]

Q1: Why is the reaction stalling after 60% conversion?

  • Diagnosis: If you are using the chloro derivative, the reaction rate is likely too slow relative to the thermal degradation of the amine.

  • Fix:

    • Switch to Fluoro: As detailed above.

    • Increase Concentration:

      
       is second-order kinetics.[1] Running the reaction too dilute (<0.1 M) slows it down exponentially. Aim for 0.5 M to 1.0 M .
      
    • Stoichiometry: Ensure you have at least 1.2–1.5 equivalents of cyclopentylamine.[1] The amine can volatilize at high temps, leading to a loss of stoichiometry over time.

Q2: Can I use microwave irradiation?

  • Answer: Yes. Microwave heating (100°C, 10–20 mins) in Ethanol or NMP is highly effective for this synthesis, often pushing yields to >95% by overcoming the activation energy barrier quickly before side reactions occur.

Category B: Impurity Profile

Q3: I see a new spot at lower Rf (more polar). What is it?

  • Diagnosis: This is likely 2-nitrophenol , formed by the hydrolysis of the starting material.[1]

    • Cause: Wet solvent or using hydroxide bases (NaOH/KOH).

  • Fix: Use anhydrous

    
      and dry DMSO.[1] Hydroxide ions (
    
    
    
    ) are strong nucleophiles and will compete with cyclopentylamine [2].[1]

Q4: My product is a dark oil instead of a solid.

  • Diagnosis: "Oiling out" is common with N-alkyl-nitroanilines due to low melting points and residual solvent.[1]

  • Fix:

    • Seed Crystal: Scratch the flask wall with a glass rod after adding water.

    • Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol and add water dropwise until cloudy. Let it cool slowly to 4°C.

Module 3: Mechanistic Visualization

To troubleshoot effectively, one must understand the "Why." The reaction proceeds via the addition-elimination mechanism.[3]

SNAr_Mechanism cluster_legend Key Optimization Factor Start Reactants 1-Fluoro-2-nitrobenzene + Cyclopentylamine TS Meisenheimer Complex (Resonance Stabilized) Start->TS Nucleophilic Attack (Rate Limiting Step) Side Side Product 2-Nitrophenol Start->Side Hydrolysis (if Wet/NaOH) Product Product This compound + HF TS->Product Elimination of F- Note The Nitro group (-NO2) withdraws electron density, stabilizing the negative charge in the TS. Fluorine (F) enhances this effect better than Chlorine (Cl).

Caption: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 pathway.[3][4][5][6] The high electronegativity of Fluorine lowers the energy of the transition state (Meisenheimer Complex), preventing the hydrolysis side-reaction.

Module 4: Experimental Logic Map

Use this decision tree to determine your next experimental move.

Troubleshooting_Flow Start Start Synthesis CheckSubstrate Substrate Used? Start->CheckSubstrate Chloro 1-Chloro-2-nitrobenzene CheckSubstrate->Chloro Fluoro 1-Fluoro-2-nitrobenzene CheckSubstrate->Fluoro YieldCheck Check Yield/Conversion Chloro->YieldCheck Standard Standard Protocol (80°C, K2CO3, DMSO) Fluoro->Standard HighTemp Increase Temp to >120°C or add catalyst (Cu) YieldCheck->HighTemp Low Conversion Impurity Impurity: Nitrophenol? YieldCheck->Impurity High Conversion Low Yield DrySolvent Dry Solvents & Switch to K2CO3 Impurity->DrySolvent Yes

Caption: Decision matrix for optimizing reaction conditions based on substrate selection.

References

  • Filo. (2025). Mechanism of Nucleophilic Aromatic Substitution: Reactivity differences between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene. Retrieved from [Link]

  • Google Patents. (2014). Process for Preparing Cyclopentylamine Derivatives (US20140206867A1).

Sources

optimizing temperature for SnAr reaction with cyclopentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for Cyclopentylamine Nucleophiles

Ticket #: SNAR-CPA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

You are attempting to couple cyclopentylamine (CPA) with an aryl/heteroaryl halide via Nucleophilic Aromatic Substitution (SₙAr). Unlike simple linear amines, cyclopentylamine introduces moderate steric bulk (


) adjacent to the nucleophilic nitrogen. This steric factor often necessitates higher activation energy than n-alkyl amines, making temperature control the critical variable between a clean conversion and a "tarred" degradation.

This guide provides a self-validating workflow to determine the precise thermal window for your specific electrophile.

Part 1: The Thermal Landscape (Mechanistic Insight)

To optimize temperature, you must understand what you are fighting against. The SₙAr reaction proceeds through an addition-elimination pathway involving a high-energy Meisenheimer Complex .

The Temperature-Selectivity Trade-off
  • Zone A (Kinetic Trapping): At low temperatures, the amine attacks, but the intermediate may revert to starting material rather than eliminating the leaving group (LG), especially if the LG is poor (e.g., -OMe, -F in some contexts).

  • Zone B (Thermodynamic Sweet Spot): The ideal range where the rate of product formation (

    
    ) significantly exceeds the rate of impurity formation (
    
    
    
    ).
  • Zone C (Thermal Degradation): Above the optimal threshold, cyclopentylamine (b.p. 107°C) risks evaporation or oxidation, and the substrate may undergo polymerization or hydrolysis.

Visualizing the Pathway

The following diagram illustrates the energy landscape you are navigating. Note that the formation of the Meisenheimer complex is often the rate-determining step (RDS), but steric bulk from cyclopentylamine can destabilize this intermediate.

SnAr_Mechanism Start Start: Aryl Halide + Cyclopentylamine TS1 TS1: Nucleophilic Attack (High Barrier due to Sterics) Start->TS1 + Heat Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Inter->Start Reversion (If T too low) TS2 TS2: Leaving Group Departure Inter->TS2 Product Product: N-Cyclopentyl Aniline/Heterocycle TS2->Product - Leaving Group

Figure 1: Reaction coordinate for SₙAr with Cyclopentylamine. Note the reversibility from the intermediate if thermal energy is insufficient to cross TS2.

Part 2: Optimization Protocol (Self-Validating System)

Do not guess the temperature. Use this Temperature Scanning Protocol to empirically determine the optimal point.

Prerequisites:

  • Solvent: DMSO or NMP (High boiling, polar aprotic to stabilize the intermediate).

  • Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv).

  • Stoichiometry: 1.0 equiv Substrate : 1.2 equiv Cyclopentylamine.

Step-by-Step Thermal Scan
  • Preparation: Prepare 5 identical reaction vials (0.5 mmol scale).

  • The Gradient: Set up a temperature gradient: 60°C, 80°C, 100°C, 120°C, 140°C.

  • Containment:

    • Critical: For 100°C and above, use sealed pressure vials . Cyclopentylamine boils at ~107°C; open reflux will result in stoichiometry loss.

  • Sampling: Sample at 1 hour and 4 hours .

  • Analysis: Analyze via UPLC/HPLC (254 nm). Calculate "Conversion %" and "Purity %".

Data Interpretation Table

Use the results to classify your substrate's reactivity profile.

Observation (1 hr)DiagnosisRecommended Action
< 10% Conversion Unactivated Substrate Increase T to 140°C+. Switch solvent to NMP. Consider microwave irradiation.
> 90% Conv, Clean Highly Activated Stop. Repeat scan at 25°C, 40°C, 60°C to find the minimum T required (energy efficiency).
> 90% Conv, >5% Impurity Overcooked Reduce T by 20°C. The impurities are likely degradation or bis-addition.
50-80% Conversion Kinetic Control This is the Sweet Spot . Extend time to 12-16h rather than increasing T.
Part 3: Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60% conversion, even with prolonged heating. Why?

  • Cause: This is often "Product Inhibition." The secondary amine product is more electron-rich than the starting material and can act as a base, forming a hydrohalide salt with the leaving group, which precipitates or inhibits further reaction.

  • Solution: Add an inorganic base (K₂CO₃ or Cs₂CO₃) to scavenge the acid, or add a soluble organic base (DBU) if solubility is an issue. Do not simply increase temperature; this will only degrade the product.

Q2: I see a new impurity forming at RRT 0.85 that grows with temperature.

  • Cause: Cyclopentylamine is susceptible to oxidation to the imine or cyclopentanone at high temperatures in the presence of trace oxidants. Alternatively, if your substrate has two halides, you are seeing bis-substitution.

  • Solution: Degas your solvent with nitrogen (sparging) for 15 minutes before heating. If bis-substitution is the issue, lower the temperature and reduce amine equivalents to 0.95 (inverse addition).

Q3: Can I use Ethanol or Isopropanol instead of DMSO?

  • Technical Constraint: Yes, but be aware of the Thermal Ceiling. Ethanol refluxes at 78°C. If your activation energy requires 90°C, the reaction will never complete in ethanol at atmospheric pressure.

  • Fix: Use a sealed tube (pressure vessel) to superheat the ethanol to 100-110°C.

Part 4: Decision Logic for Troubleshooting

Follow this logic flow when your reaction fails to meet specifications.

Troubleshooting_Tree Start Issue Detected CheckConv Check Conversion Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv ActionHeat Increase T (+20°C) OR Switch to NMP LowConv->ActionHeat T < 100°C ActionSeal Use Sealed Vessel (Prevent Evaporation) LowConv->ActionSeal T > 100°C CheckImp Check Impurity Profile HighConv->CheckImp Clean Clean Profile CheckImp->Clean Success Dirty High Impurities CheckImp->Dirty ActionCool Decrease T (-20°C) Dirty->ActionCool Degradation ActionTime Extend Reaction Time

Figure 2: Logic flow for adjusting reaction parameters based on HPLC data.

References & Validated Sources
  • Mechanism & Kinetics:

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems."[1][2][3][4][5][6][7][8] Chemical Reviews. (Establishes the SₙAr addition-elimination mechanism and the role of the Meisenheimer complex).

  • Cyclopentylamine Properties:

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8087, Cyclopentylamine. (Source for boiling point 107°C and safety data).

  • Solvent & Temperature Effects:

    • Rohrbach, S., et al. (2019). "Solvent Selection Guide for SₙAr Reactions."[4][9] Green Chemistry. (Comparative analysis of dipolar aprotic solvents vs. greener alternatives at elevated temperatures).

  • Practical Optimization (DoE):

    • Murray, P. M., et al. (2016). "Design of Experiments (DoE) Reaction Optimisation and Solvent Selection." Organic & Biomolecular Chemistry. (Methodology for thermal scanning and solvent screening).

Sources

Technical Support Center: Handling the Exothermic Reaction of Cyclopentylamine with Halonitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted nitroanilines via the reaction of cyclopentylamine with halonitrobenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning this often vigorous exothermic reaction. Our goal is to equip you with the knowledge to safely and efficiently manage this nucleophilic aromatic substitution (SNAr) reaction.

Foundational Principles: Understanding the Reaction

The reaction between cyclopentylamine and a halonitrobenzene is a classic example of nucleophilic aromatic substitution (SNAr).[1] In this process, the nucleophilic cyclopentylamine attacks the electron-deficient aromatic ring of the halonitrobenzene, displacing the halide leaving group.[1][2] The presence of one or more strongly electron-withdrawing nitro groups (–NO₂) on the aromatic ring is crucial, as they activate the ring towards nucleophilic attack.[3][4]

Mechanism of Action: The SNAr Pathway

The generally accepted mechanism for this reaction proceeds through a two-step addition-elimination sequence.[5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the carbon atom bearing the halogen on the halonitrobenzene ring.[6] This initial attack is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is stabilized by resonance, with the nitro groups playing a key role in delocalizing this charge.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (e.g., F⁻, Cl⁻, Br⁻, I⁻).[3]

dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagents [label="Cyclopentylamine +\nHalonitrobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="N-Cyclopentylnitroaniline +\nHalide Ion", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> meisenheimer [label="Nucleophilic\nAttack"]; meisenheimer -> product [label="Elimination of\nLeaving Group"]; } caption { label = "Figure 1: SNAr Reaction Pathway"; fontname = "Arial"; fontsize = 10; } enddot Caption: SNAr Reaction Pathway

The Exothermic Nature of the Reaction

The formation of the C-N bond and the subsequent restoration of aromaticity release a significant amount of energy, making this reaction highly exothermic.[7] The degree of exothermicity is influenced by several factors:

  • Number and Position of Nitro Groups: A greater number of nitro groups, particularly at the ortho and para positions relative to the leaving group, increases the reactivity and the exothermicity of the reaction.[4][8] For instance, the reaction with 2,4-dinitrochlorobenzene is faster and more exothermic than with p-nitrochlorobenzene.[8]

  • Nature of the Halogen: The reactivity of the halonitrobenzene follows the trend F > Cl > Br > I. This is contrary to SN2 reactions because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[1][3] Fluorine, being the most electronegative, makes the attached carbon more electrophilic and thus more susceptible to attack.

  • Solvent: The choice of solvent can influence the reaction rate and heat dissipation.

  • Concentration of Reactants: Higher concentrations lead to a faster reaction rate and a more rapid release of heat.

Troubleshooting Guide

This section addresses common issues encountered during the reaction of cyclopentylamine with halonitrobenzenes.

Problem Potential Causes Troubleshooting Steps & Explanations
Runaway Reaction / Uncontrolled Exotherm 1. Rapid addition of cyclopentylamine: The reaction rate is directly proportional to the concentration of the amine. Rapid addition leads to a surge in heat generation that can overwhelm the cooling capacity of the system.- Slow, controlled addition: Add the cyclopentylamine dropwise or via a syringe pump. This maintains a manageable reaction rate and allows for effective heat dissipation. - Use of an ice bath or cooling system: Maintain the reaction temperature within a safe, predetermined range. - Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat evolution.
Low Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: At elevated temperatures, undesired side reactions can occur. 3. Loss of product during workup: The product may be soluble in the aqueous phase during extraction, or volatile during solvent removal.- Monitor reaction progress: Use techniques like TLC, GC, or NMR to ensure the reaction has gone to completion.[9] - Optimize reaction temperature: While higher temperatures can increase the rate, they may also promote side reactions. A balance must be found. - Careful workup: Ensure the pH of the aqueous phase is appropriate to minimize the solubility of the product during extraction. Use a rotary evaporator at a suitable temperature and pressure to avoid loss of a volatile product.
Formation of Impurities 1. Di-substitution: If the halonitrobenzene has multiple halogen atoms, di-substitution can occur. 2. Reaction with solvent: Some solvents may react with the starting materials or intermediates. 3. Degradation of starting materials or product: This can be caused by excessive heat or prolonged reaction times.- Stoichiometry control: Use a slight excess of the limiting reagent to drive the reaction to completion and minimize unreacted starting material. - Solvent selection: Choose an inert solvent that does not participate in the reaction. - Purification: Employ appropriate purification techniques such as recrystallization, column chromatography, or distillation to remove impurities.[10]
Reaction Fails to Initiate 1. Low reactivity of the halonitrobenzene: A less activated substrate (e.g., a meta-nitro substituted halide) may require more forcing conditions.[4] 2. Poor quality of reagents: The cyclopentylamine may have degraded, or the halonitrobenzene may be impure. 3. Presence of an inhibitor: Certain impurities can inhibit the reaction.- Increase temperature: Gently warming the reaction mixture may be necessary to initiate the reaction. - Use of a catalyst: In some cases, a base catalyst can be used to deprotonate the amine, increasing its nucleophilicity. - Check reagent purity: Ensure the purity of the starting materials using appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with this reaction?

A1: The primary safety concern is the potential for a thermal runaway reaction due to the highly exothermic nature of the process.[11] Cyclopentylamine is also a flammable liquid and can cause severe skin burns and eye damage.[12][13][14] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

Q2: How can I effectively control the temperature of the reaction?

A2: The most effective method for temperature control is the slow, controlled addition of the cyclopentylamine to the halonitrobenzene solution while the reaction vessel is immersed in a cooling bath (e.g., ice-water or a cryocooler). Continuous monitoring of the internal reaction temperature with a thermometer is essential.

dot graph "Exotherm_Control" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_amine [label="Slowly add Cyclopentylamine"]; monitor_temp [label="Monitor Internal Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; temp_ok [label="Temperature within\nSafe Range?"]; adjust_cooling [label="Adjust Cooling/\nAddition Rate"]; continue_addition [label="Continue Addition"]; complete [label="Addition Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_amine; add_amine -> monitor_temp; monitor_temp -> temp_ok; temp_ok -> continue_addition [label="Yes"]; temp_ok -> adjust_cooling [label="No"]; adjust_cooling -> add_amine; continue_addition -> add_amine; add_amine -> complete [style=dotted]; } caption { label = "Figure 2: Workflow for Exotherm Control"; fontname = "Arial"; fontsize = 10; } enddot Caption: Workflow for Exotherm Control

Q3: What is the role of a base in this reaction?

A3: While the reaction can proceed without an external base, one is often added to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct. This prevents the protonation of the cyclopentylamine, which would render it non-nucleophilic. Common bases used include triethylamine, diisopropylethylamine, or an excess of cyclopentylamine itself.

Q4: How do I choose the right solvent?

A4: The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the desired reaction temperature, and be able to dissolve the starting materials. Common solvents for SNAr reactions include aprotic polar solvents like DMSO, DMF, and acetonitrile, as well as less polar solvents like THF and toluene. The choice of solvent can also affect the reaction rate.

Q5: What are the best methods for monitoring the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used. Nuclear magnetic resonance (NMR) spectroscopy can also be employed to analyze aliquots of the reaction mixture.[9]

Q6: What are the typical workup and purification procedures for the product?

A6: A typical workup involves quenching the reaction with water or a dilute aqueous acid, followed by extraction of the product into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. Purification can be achieved by recrystallization for solid products or column chromatography for liquids or solids.[10]

Experimental Protocols

General Procedure for the Reaction of Cyclopentylamine with 2,4-Dinitrochlorobenzene

Materials:

  • 2,4-Dinitrochlorobenzene

  • Cyclopentylamine

  • Triethylamine

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Thermometer

  • Condenser

  • Cooling bath (e.g., ice-water)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dinitrochlorobenzene and triethylamine in the chosen anhydrous solvent.

  • Place the flask in a cooling bath and begin stirring.

  • Slowly add a solution of cyclopentylamine in the same solvent to the reaction mixture using a dropping funnel or syringe pump, while maintaining the internal temperature below a predetermined limit (e.g., 10 °C).

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or another suitable analytical technique.

  • Once the reaction is complete, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Vertex AI Search. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.
  • Chemistry Steps. (n.d.).
  • Shaalaa.com. (2021, March 24). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason.
  • National Center for Biotechnology Information. (n.d.).
  • Dalal Institute. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed. (2024, August 6).
  • NASA. (n.d.).
  • YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • Wikipedia. (n.d.).
  • YouTube. (2019, January 19).
  • ResearchGate. (n.d.). Tools for Purifying the Product.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Fisher Scientific. (n.d.).
  • University of British Columbia. (2021, November 19).
  • St. Olaf College. (n.d.). Solution Kinetics of a SN2 Reaction.
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 6).
  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
  • ResearchGate. (n.d.).
  • Thermo Fisher Scientific. (2025, September 12).
  • National Center for Biotechnology Inform
  • PubMed. (2016, November 16).
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile.
  • ResearchGate. (n.d.). Influence of the solvent in the reductive amination of nitro- benzene with benzaldehyde.
  • Electrolock Incorporated. (n.d.).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2,4-Dinitrobenzene.

Sources

purification of N-cyclopentyl-2-nitroaniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #CN-2NA-PUR-001 Subject: Optimization & Troubleshooting: Purification of N-Cyclopentyl-2-nitroaniline via Flash Column Chromatography Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

User Context: You are synthesizing this compound, likely via a Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene with cyclopentylamine.

Compound Characteristics:

  • Appearance: Deep orange to red solid/oil (characteristic of o-nitroanilines).

  • Polarity: Moderate. The ortho-nitro group forms an intramolecular hydrogen bond with the amine proton (6-membered ring interaction), significantly reducing its polarity compared to para-isomers and increasing solubility in non-polar solvents.

  • Key Challenge: While the intramolecular H-bond reduces interaction with silica, the secondary amine moiety can still interact with acidic silanol groups, leading to peak tailing and yield loss.

Phase 1: Method Development (TLC & Solvent Selection)

Q: I am seeing significant streaking (tailing) on my TLC plates. How do I fix this before running the column? A: Streaking indicates that the basic amine nitrogen is protonating on the acidic silica surface.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your TLC solvent system.

  • Mechanism: The small, mobile base (TEA) saturates the acidic silanol sites on the silica gel, preventing your target amine from "sticking" or dragging.

  • Protocol: Prepare 100 mL of Hexane/Ethyl Acetate (9:1) and add 1 mL of TEA. Run the TLC again. The spot should tighten into a compact circle.

Q: What is the target Rf value I should aim for? A: For flash chromatography, aim for an Rf of 0.25 – 0.35 .

  • Why? An Rf > 0.5 elutes too fast for effective separation from close impurities. An Rf < 0.2 leads to band broadening (diffusion) and excessive solvent use.

  • Starting Solvent: Try Hexane:Ethyl Acetate (95:5) . Due to the lipophilic cyclopentyl group and intramolecular H-bonding, this compound elutes much faster than unsubstituted nitroaniline. If Rf is too low, increase EtOAc to 10%.

Phase 2: Column Packing & Loading

Q: The crude mixture is an oil that is difficult to dissolve in the mobile phase. How should I load it? A: Do NOT liquid load with a strong solvent (like DCM or pure EtOAc); this will destroy your resolution immediately.

  • Recommended Method: Dry Loading.

    • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).

    • Add dry silica gel (approx. 2-3x the mass of your crude).

    • Evaporate the solvent on a rotary evaporator until you have a free-flowing, dry powder.

    • Pour this powder carefully onto the top of your pre-packed column.

  • Benefit: This creates an infinitely narrow starting band, maximizing separation efficiency.

Q: Should I pretreat the silica column? A: Yes. If you observed streaking on TLC, you must buffer the column.[1]

  • Protocol: Flush the column with 2-3 column volumes (CV) of Hexane containing 1% TEA . Then, equilibrate with your starting mobile phase (e.g., Hex/EtOAc 95:5 + 1% TEA).

Phase 3: Elution & Troubleshooting

Q: I see a yellow band coming off, but NMR shows it's the starting material (1-chloro-2-nitrobenzene). Where is my product? A: This is a common separation challenge.

  • Analysis: The starting material (halonitrobenzene) is less polar than the product and lacks the amine functionality. It will elute first (higher Rf).

  • Visual Cue:

    • Starting Material: Pale yellow/faint color.[2]

    • Product: Deep orange/red (due to the auxochromic effect of the alkylamine).

  • Action: Continue eluting. If the separation is poor (spots overlap), switch solvent selectivity. Try Toluene:Hexane or DCM:Hexane systems, which exploit pi-pi interactions differently than EtOAc.

Q: My product crystallized inside the column tip/tubing. What happened? A: this compound crystallizes easily.[2]

  • Cause: The concentration in the fraction peak exceeded solubility in the non-polar mobile phase (mostly Hexane).

  • Fix: Immediately switch to 100% Ethyl Acetate or DCM to dissolve the blockage. For future runs, use a slightly more polar gradient earlier or ensure the column is not overloaded (keep loading <1% of silica mass).

Standardized Protocol: Purification Workflow

Step 1: Crude Workup

Ensure the crude reaction mixture is washed with saturated NaHCO₃ and Brine to remove bulk acidic impurities and inorganic salts before chromatography. Dry over Na₂SO₄.

Step 2: Slurry Preparation (Dry Load)
ParameterSpecification
Ratio 1 g Crude : 3 g Silica Gel
Solvent DCM (remove completely via Rotavap)
Texture Must be fine, free-flowing powder (no clumps)
Step 3: Chromatography Setup
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Column Diameter 20 mm (for <500 mg scale); 40 mm (for >1 g)
Base Modifier 1% Triethylamine (v/v) in all solvents
Gradient Profile 0-5 min: 100% Hexane (removes non-polar impurities)5-20 min: 0%

10% EtOAc in Hexane20-40 min: Hold at 10% EtOAc (Product Elution)
Step 4: Fraction Collection
  • Monitor: Visual (Orange band) and UV (254 nm).

  • Collection: Collect small fractions (10-15 mL) when the colored band approaches.

  • Post-Run: Flush column with 100% EtOAc to check for polar impurities or oxidation products (often dark brown/black).

Visual Workflow: Decision Logic

PurificationLogic Start Crude this compound TLC_Check Step 1: Run TLC (10% EtOAc/Hex) Start->TLC_Check Streak_Check Is the spot streaking? TLC_Check->Streak_Check Add_Base Add 1% TEA to Solvent Streak_Check->Add_Base Yes Rf_Check Is Rf between 0.25 - 0.35? Streak_Check->Rf_Check No Add_Base->Rf_Check Adjust_Pol Adjust Polarity (More EtOAc if low, More Hex if high) Rf_Check->Adjust_Pol No Load_Decide Is Crude Oily/Insoluble? Rf_Check->Load_Decide Yes Adjust_Pol->Rf_Check Wet_Load Wet Load (DCM/Hex) Load_Decide->Wet_Load No Dry_Load Dry Load on Silica Load_Decide->Dry_Load Yes (Recommended) Run_Column Run Column (Gradient 0 -> 10% EtOAc) Wet_Load->Run_Column Dry_Load->Run_Column Monitor Monitor Orange Band Run_Column->Monitor Finish Evaporate & Recrystallize Monitor->Finish

Caption: Decision tree for optimizing the purification of this compound, addressing tailing and loading.

Quantitative Data & Properties

PropertyValueNotes
Molecular Weight 206.24 g/mol
Estimated Rf 0.35Solvent: 10% EtOAc in Hexane (with 1% TEA)
Appearance Orange/Red SolidDistinct from pale yellow starting material
Melting Point ~70-80 °C (Est.)Based on o-nitroaniline (71°C) and alkyl derivatives [1]
Solubility High: DCM, EtOAcLow: Hexane, WaterCrystallizes from cold Hexane/EtOH mixtures

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (1923). o-Nitroaniline.[3] Org. Synth. 1923, 3,[4][5][6] 79. Retrieved February 3, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Synthesis of N-Cyclopentyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopentyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth solutions to help you minimize side products and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] In this process, cyclopentylamine acts as the nucleophile, attacking the electron-deficient aromatic ring of a 2-halonitrobenzene, usually 2-chloronitrobenzene or 2-fluoronitrobenzene. The nitro group in the ortho position is crucial as it activates the ring towards nucleophilic attack by withdrawing electron density, which stabilizes the negatively charged intermediate (Meisenheimer complex).[2][4]

Q2: What are the most common side products I should be aware of?

The primary side products in this synthesis include:

  • Di-arylated amine: Formation of N,N-bis(2-nitrophenyl)cyclopentylamine can occur if the product, a secondary amine, acts as a nucleophile and reacts with another molecule of the 2-halonitrobenzene.

  • Products of nitro group reduction: Depending on the reaction conditions, the nitro group can be partially or fully reduced.

  • Unreacted starting materials: Incomplete reactions will leave residual 2-halonitrobenzene and cyclopentylamine.

Q3: Why is temperature control so critical in this reaction?

Temperature control is paramount for several reasons. Firstly, the reaction between 2-chloronitrobenzene and amines can be highly exothermic. Poor temperature control can lead to a runaway reaction, posing a significant safety hazard. Secondly, higher temperatures can promote the formation of side products. While elevated temperatures are necessary to drive the reaction to completion, excessive heat can lead to decomposition and the formation of undesired byproducts.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The SNAr reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure you are allowing sufficient reaction time. If the reaction stalls, a modest increase in temperature might be necessary.

  • Suboptimal Base: The choice and amount of base can significantly impact the reaction. A base is often used to neutralize the hydrogen halide (e.g., HCl) formed during the reaction.

    • Solution: While some procedures use an excess of the amine nucleophile to act as the base, this can be inefficient.[5] Consider using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a carbonate base like cesium carbonate (Cs₂CO₃) to improve yields.[6][7]

  • Poor Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Solution: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (CH₃CN) are generally preferred as they can solvate the charged intermediate, thereby accelerating the reaction.[7][8]

Troubleshooting Workflow for Low Yield

LowYield start Low Yield Observed check_completion Check Reaction Completion via TLC/HPLC start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes stalled Reaction Stalled incomplete->stalled increase_time Increase Reaction Time stalled->increase_time increase_temp Increase Temperature Modestly stalled->increase_temp increase_time->check_completion increase_temp->check_completion check_base Evaluate Base complete->check_base inefficient_base Inefficient Base check_base->inefficient_base Suboptimal check_solvent Evaluate Solvent check_base->check_solvent Optimal add_non_nucleophilic_base Add Non-Nucleophilic Base (e.g., DBU, Cs2CO3) inefficient_base->add_non_nucleophilic_base optimized Optimized Yield add_non_nucleophilic_base->optimized poor_solvent Suboptimal Solvent check_solvent->poor_solvent Suboptimal check_solvent->optimized Optimal switch_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) poor_solvent->switch_solvent switch_solvent->optimized

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Presence of Significant Side Products

Q: My final product is contaminated with significant amounts of side products. How can I minimize their formation?

A: The formation of side products is a common issue. Here’s how to address the most prevalent ones:

  • Di-arylated Amine: This side product arises from the reaction of your desired product with the starting 2-halonitrobenzene.

    • Causality: The this compound product is still nucleophilic and can compete with cyclopentylamine for the electrophilic starting material.

    • Solution: Use an excess of cyclopentylamine relative to the 2-halonitrobenzene. This stoichiometric imbalance favors the reaction of the starting materials. A molar ratio of 2:1 to 3:1 (cyclopentylamine:2-halonitrobenzene) is a good starting point.

  • Products from Nitro Group Reduction: Unwanted reduction of the nitro group can occur if inappropriate reagents or conditions are used.

    • Causality: Some reagents, particularly certain metals used in other reaction steps, can reduce the nitro group.

    • Solution: Ensure that your reagents and reaction setup are free from contaminants that could cause reduction. If you are performing a one-pot synthesis involving multiple steps, be mindful of the compatibility of all reagents.

Table 1: Effect of Reactant Ratio on Side Product Formation

Molar Ratio (Cyclopentylamine : 2-Chloronitrobenzene)Desired Product Yield (%)Di-arylated Side Product (%)
1 : 16525
2 : 18510
3 : 192<5
Issue 3: Difficulty in Product Purification

Q: I'm struggling to purify my this compound. What are the best practices?

A: Effective purification is key to obtaining a high-purity product.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is recommended. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove water-soluble impurities.[9]

  • Chromatography: Flash column chromatography is often the most effective method for separating the desired product from side products and unreacted starting materials.[5][9]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis. For N-substituted nitroanilines, a mobile phase of 60% hexane in chloroform has been shown to be effective.[5]

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final step to achieve high purity. A solvent system of ethanol/water or hexane/ethyl acetate is often a good choice.

Purification Workflow

Purification start Crude Reaction Mixture workup Aqueous Work-up (Water, Ethyl Acetate, Brine) start->workup extraction Organic Layer workup->extraction conc Concentrate extraction->conc chromatography Flash Column Chromatography (Silica Gel) conc->chromatography fractions Collect Fractions chromatography->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine final_product High Purity Product combine->final_product

Caption: Recommended workflow for the purification of this compound.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 2-Chloronitrobenzene

  • Cyclopentylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the 2-chloronitrobenzene.

  • Add cyclopentylamine (2.0 eq) to the reaction mixture.

  • Add DBU (1.5 eq) to the reaction mixture.[6]

  • Heat the reaction mixture to 70-80 °C and stir.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the 2-chloronitrobenzene spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with a saturated brine solution.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

References

  • PrepChem. (n.d.). Synthesis of N-cyclopropyl-2-nitroaniline.
  • Taylor & Francis Online. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-2-nitroaniline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • YouTube. (2020). Amine Synthesis via SN2. Retrieved from [Link]

  • Wikimedia Commons. (2021). File:2-nitroaniline synthesis.svg. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrochlorobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of N-cyclopentyl-2-nitroaniline

Technical Comparison Guide: 1H NMR Analysis of -Cyclopentyl-2-nitroaniline

Executive Summary: The Structural Scaffold


This guide compares the spectral performance of the target molecule against its regioisomer (

Strategic Analysis of 1H NMR Features

The 1H NMR spectrum of



The "Fingerprint" Region (Intramolecular Hydrogen Bonding)

Unlike its para or meta isomers, the ortho-nitro isomer exhibits a distinct low-field resonance for the amine proton (

  • Mechanism: The amine proton forms a stable 6-membered intramolecular hydrogen bond with the nitro group oxygen.

  • Spectral Consequence: This deshields the

    
     proton, shifting it downfield (typically 
    
    
    8.0 – 8.5 ppm) and making it resistant to exchange broadening compared to non-hydrogen-bonded amines.
Aromatic Region (ABCD System)

The asymmetric substitution pattern creates a complex four-spin system (ABCD):

  • H-3 (dd): Most deshielded (

    
     ~8.1 ppm) due to the anisotropic cone of the adjacent nitro group.
    
  • H-5 (ddd): Triplet-like, coupled to H-4 and H-6.

  • H-4 (ddd): Triplet-like, often overlapping with H-6 or H-5 depending on solvent.

  • H-6 (d/dd): Shielded by the ortho-amino group, appearing upfield (

    
     ~6.8 ppm).
    

Comparative Analysis: Validating Structure

Comparison A: Regioisomer Differentiation (Ortho vs. Para)

The primary challenge in synthesis is distinguishing the target from

Feature

-Cyclopentyl-2-nitroaniline
(Target)

-Cyclopentyl-4-nitroaniline
(Alternative)
Diagnostic Value
Symmetry Asymmetric (4 distinct Ar-H signals)Symmetric (AA'BB' system, 2 distinct Ar-H signals)High (Pattern recognition)
NH Shift

8.0 – 8.5 ppm (Sharp, Deshielded)

4.0 – 6.0 ppm (Broad, Shielded)
Critical (H-bond indicator)
Coupling

and

couplings visible
Strong

(~9 Hz) dominates
Medium
Comparison B: Solvent Effects (CDCl vs. DMSO- )

Solvent choice probes the strength of the intramolecular hydrogen bond.

  • In CDCl

    
     (Non-polar):  The intramolecular H-bond is dominant. The NH peak is sharp and downfield.
    
  • In DMSO-

    
     (Polar Aprotic):  DMSO is a strong H-bond acceptor.
    
    • Ortho-isomer: The intramolecular bond is robust; the NH shift changes minimally.

    • Para-isomer: The NH proton forms a new intermolecular bond with DMSO, causing a significant downfield shift (often >2 ppm) compared to chloroform.

Visualization of Structural Logic

The following diagram illustrates the assignment logic and the competing hydrogen bonding pathways that define the spectral differences.

NMR_LogicSubstrateN-cyclopentyl-2-nitroanilineH_BondIntramolecular H-Bond(6-membered ring)Substrate->H_BondOrtho-substitutionAr_RegionAromatic Region(ABCD Pattern)Substrate->Ar_RegionAsymmetryNH_SignalNH Signal(δ 8.0-8.5 ppm)H_Bond->NH_SignalDeshieldingSolvent_InsensitivitySolvent Insensitivity(CDCl3 vs DMSO)H_Bond->Solvent_InsensitivityStabilizationPara_IsomerPara-Isomer(Alternative)Para_SignalNH Signal(δ 4.5-6.0 ppm)Para_Isomer->Para_SignalNo Intra-H-Bond

Figure 1: Causal relationship between structural regiochemistry and diagnostic NMR signals.

Experimental Protocol

A. Synthesis (Context)[1][2][3][4][5][6]
  • Reaction: Nucleophilic aromatic substitution (

    
    ).
    
  • Reagents: 1-fluoro-2-nitrobenzene (1.0 eq), Cyclopentylamine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO, heated to 60°C.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

B. NMR Sample Preparation

To ensure high-resolution data for publication or QC:

  • Mass: Weigh 10–15 mg of the purified yellow solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: CDCl

      
       is preferred over DMSO-
      
      
      for initial characterization to observe the discrete intramolecular H-bond without solvent competition.
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (

    
    ) which cause line broadening.
    
  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (

      
      ): 2.0 seconds (allows full relaxation of aromatic protons).
      

Data Summary: Representative Chemical Shifts

The following table synthesizes data from the parent 2-nitroaniline and

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
NH (Amine)8.05 – 8.25 Broad Singlet / Doublet1H

Hz (often unresolved)
H-3 (Aromatic)8.10 – 8.15 dd1H

H-5 (Aromatic)7.35 – 7.45 ddd (td)1H

H-4 (Aromatic)6.60 – 6.70 ddd (td)1H

H-6 (Aromatic)6.80 – 6.85 d (or dd)1H

N-CH (Methine)3.90 – 4.05 Multiplet1H
Cyclopentyl (

)
2.05 – 2.15 Multiplet2H
Cyclopentyl (

)
1.60 – 1.80 Multiplet4H
Cyclopentyl (

)
1.45 – 1.55 Multiplet2H

Note: Shifts are referenced to TMS (0.00 ppm) in CDCl


References

  • National Institute of Standards and Technology (NIST). 2-Nitroaniline Mass and NMR Data. Retrieved from [Link]

  • Someswar, G. P. A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry, Vol 27A, 1988. Retrieved from [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Proton Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

A Comparative Guide to the LC-MS Fragmentation of N-Cyclopentyl-2-Nitroaniline and its Structural Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Nitroaromatic Isomers

In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of intermediates and impurities is not merely a regulatory hurdle but a fundamental necessity for ensuring product safety and efficacy. N-cyclopentyl-2-nitroaniline (MW: 206.24 g/mol ) is a key synthetic intermediate whose utility is defined by its specific molecular architecture.[1] The presence of its structural isomers, such as 2-nitro-4-cyclopentylaniline, can arise from alternative synthetic routes or side reactions, posing a significant analytical challenge. While these isomers share the same exact mass, their biological and chemical properties can differ substantially.

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of this compound, leveraging high-resolution tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). As a senior scientist, my objective is not just to present data, but to illuminate the causal relationships between molecular structure and fragmentation patterns. We will explore why these molecules fragment the way they do and how we can exploit these differences for unambiguous identification. This comparison will serve as a practical, field-proven case study for researchers navigating the complexities of small molecule characterization.[2]

Experimental Design & Rationale

The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound, possessing a secondary amine and a nitroaromatic moiety, is amenable to reverse-phase chromatography and can be readily ionized.

Causality Behind Methodological Choices:
  • Chromatography: A C18 stationary phase is chosen for its hydrophobicity, which provides effective retention for the relatively non-polar this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid additive, serves a dual purpose. The gradient ensures sharp peak elution, while the acidic modifier (formic acid) promotes protonation of the analyte, which is crucial for efficient ionization.[3]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the logical choice.[4] The secondary amine group on the aniline moiety is a basic site that readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion. This "soft" ionization technique preserves the molecular ion, which is essential for subsequent fragmentation analysis.[4]

  • Dissociation: Collision-induced dissociation (CID) is employed to induce fragmentation.[5] By accelerating the protonated precursor ion and colliding it with an inert gas (e.g., argon), we convert kinetic energy into internal energy, leading to the cleavage of specific bonds. The resulting product ions are diagnostic of the molecule's original structure.

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data interpretation. This workflow is designed to be a self-validating system, ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Prepare 1 µg/mL Solutions in 50:50 ACN:H2O P2 Spike with Internal Standard (e.g., Deuterated Analog) P1->P2 LC1 Inject 5 µL onto C18 Column (2.1x100mm) P2->LC1 Sample Injection LC2 Gradient Elution: Water (0.1% FA) & Acetonitrile (0.1% FA) LC1->LC2 MS1 ESI+ Ionization [M+H]⁺ Precursor Ion LC2->MS1 Eluent Transfer MS2 Isolation of m/z 207.11 in Quadrupole 1 (Q1) MS1->MS2 MS3 Collision-Induced Dissociation (CID) in Collision Cell (Q2) MS2->MS3 MS4 Scan Product Ions in Quadrupole 3 (Q3) MS3->MS4 D1 Generate Product Ion Spectrum MS4->D1 Data Acquisition D2 Propose Fragmentation Pathways D1->D2 D3 Compare Spectra of Isomers D2->D3

Caption: Logical workflow for the LC-MS/MS analysis of nitroaromatic isomers.

Detailed Experimental Protocol
  • Standard Preparation: Prepare individual stock solutions of this compound and 2-nitro-4-cyclopentylaniline in methanol at 1 mg/mL. Create a working solution of each analyte at 1 µg/mL in a 50:50 acetonitrile/water solution.

  • LC System: Utilize a high-performance liquid chromatography (HPLC) system.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS System: Employ a triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MS/MS Experiment:

      • Precursor Ion: m/z 207.11.

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10-40 eV to observe the formation and decline of various fragment ions.

Fragmentation Analysis & Isomer Differentiation

The core of this guide lies in the interpretation of the product ion spectra. The fragmentation pathways are not random; they are governed by the principles of chemical stability, including the formation of stable neutral losses and resonance-stabilized cations.

Fragmentation of this compound ([M+H]⁺ = m/z 207.11)

The structure of this compound provides several potential fragmentation routes upon CID. The proton will likely reside on the secondary amine nitrogen.

G parent [M+H]⁺ m/z 207.11 f1 m/z 139.05 (Protonated 2-Nitroaniline) parent->f1 - C₅H₈ (68 Da) f2 m/z 189.09 (Cyclized Ion) parent->f2 - H₂O (18 Da) (Ortho Effect) f3 m/z 161.10 (Aryl Cation) parent->f3 - NO₂ (46 Da) f5 m/z 93.06 f1->f5 - NO₂ (46 Da) f4 m/z 121.06 f2->f4 - NO (30 Da)

Caption: Proposed fragmentation pathway for protonated this compound.

Key Fragmentation Pathways:

  • Loss of Cyclopentene (m/z 139.05): A dominant fragmentation pathway involves a hydrogen rearrangement and the neutral loss of cyclopentene (C₅H₈, 68 Da). This results in the formation of the protonated 2-nitroaniline ion at m/z 139.05. This is a highly characteristic fragmentation for N-alkyl anilines.

  • The "Ortho Effect" - Loss of Water (m/z 189.09): The proximity of the nitro group and the amine hydrogen enables an intramolecular rearrangement, a classic "ortho effect." This leads to the facile elimination of a water molecule (H₂O, 18 Da), forming a stable cyclized product ion at m/z 189.09. This is a strong indicator of the ortho-substitution pattern.

  • Loss of Nitrogen Dioxide (m/z 161.10): Cleavage of the C-N bond of the nitro group results in the loss of a nitrogen dioxide radical (•NO₂, 46 Da). This pathway forms an aryl cation at m/z 161.10.

  • Secondary Fragmentation: The initial fragments can undergo further dissociation. For example, the ion at m/z 189.09 can lose a nitric oxide radical (•NO, 30 Da) to yield a fragment at m/z 121.06. Similarly, the m/z 139.05 ion can lose •NO₂ to form the anilinium ion at m/z 93.06.[6]

Comparative Analysis: 2-Nitro-4-cyclopentylaniline ([M+H]⁺ = m/z 207.11)

For the structural isomer, the cyclopentyl group is attached to the aromatic ring instead of the nitrogen atom. This seemingly small change dramatically alters the fragmentation landscape.

Expected Differences in Fragmentation:

  • No Loss of Cyclopentene: The facile loss of cyclopentene (68 Da) is not possible as the alkyl group is not attached to the nitrogen. The absence of a strong signal at m/z 139.05 is a primary diagnostic feature to differentiate it from its N-alkylated isomer.

  • Benzylic Cleavage: The most favorable fragmentation for alkylbenzenes is cleavage at the benzylic position. For the cyclopentyl ring, this would involve the loss of an ethyl radical (•C₂H₅, 29 Da) after ring opening, leading to a fragment at m/z 178. This is a much more complex and less favored pathway than the direct loss from the N-alkyl isomer. A more likely fragmentation is the loss of ethene (C₂H₄, 28 Da) from the cyclopentyl ring, a known process for alkyl-substituted aromatics, yielding an ion at m/z 179.08 .

  • Shared Fragments: The loss of water via the ortho effect (m/z 189.09) would still be expected to occur, as the ortho relationship between the amine and nitro groups is preserved. Similarly, losses of •NO and •NO₂ from the parent ion would also be possible.

Data Summary and Comparison

The predicted key diagnostic fragments allow for a clear differentiation between the two isomers.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossStructural AssignmentDiagnostic Value
This compound
207.11139.05 C₅H₈ (Cyclopentene)[2-Nitroaniline+H]⁺High. Confirms N-alkylation.
207.11189.09 H₂O (Water)Cyclized ProductMedium. Confirms ortho-substitution.
207.11161.10•NO₂ (Nitrogen Dioxide)[M+H-NO₂]⁺Low. Common for nitroaromatics.
2-Nitro-4-cyclopentylaniline
207.11179.08 C₂H₄ (Ethene)[M+H-C₂H₄]⁺High. Confirms C-alkylation on the ring.
207.11189.09 H₂O (Water)Cyclized ProductMedium. Confirms ortho-substitution.
207.11139.05(N/A)(N/A)High. Absence of this ion rules out N-alkylation.

Conclusion

This guide demonstrates that while structural isomers like this compound and 2-nitro-4-cyclopentylaniline are indistinguishable by full-scan mass spectrometry alone, their fragmentation patterns under CID are distinct and predictable. The key to differentiation lies in understanding the underlying fragmentation mechanisms.

The characteristic neutral loss of cyclopentene (68 Da) is a definitive marker for the N-alkylated isomer, while the loss of ethene (28 Da) from the alkyl ring is indicative of the C-alkylated isomer. The shared loss of water (18 Da) confirms the ortho-relationship between the amine and nitro groups in both molecules. By applying these principles, researchers can confidently identify and distinguish between these critical isomers, ensuring the integrity of their chemical syntheses and the quality of their final products. This approach, combining rational experimental design with a deep understanding of fragmentation chemistry, represents a robust strategy for tackling complex analytical challenges in modern drug development.

References

  • OECD SIDS. (2003). 2-NITROANILINE CAS N°: 88-74-4.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Organic Synthesis with 2-Nitroaniline (CAS 88-74-4).
  • Harrata, A. K., & Trog, R. S. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of Mass Spectrometry, 49(5), 411-421. [Link]

  • Chempanda.
  • Wikipedia. 2-Nitroaniline. [Link]

  • MySkinRecipes. This compound.
  • Matrix Fine Chemicals. 2-NITROANILINE | CAS 88-74-4.
  • Carl ROTH.
  • Jackson, G. Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • AIR Unimi.
  • Wikipedia. Collision-induced dissociation. [Link]

  • Zeller, M., et al. (2019). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 33(S2), 55-66. [Link]

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
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A Comparative Guide to the Infrared Absorption Peaks of Nitro and Amine Groups in N-cyclopentyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for the secondary amine and nitro functional groups in N-cyclopentyl-2-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document will explore the theoretical underpinnings of these characteristic vibrations, the influence of molecular structure on their spectral positions, and a comparative discussion with analogous compounds. By understanding these spectral signatures, researchers can effectively identify and characterize this molecule and similar structures.

The Diagnostic Power of Infrared Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. These absorptions are recorded in an IR spectrum, which plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.

For a molecule such as this compound, the key diagnostic regions in the IR spectrum are those associated with the N-H stretching of the secondary amine and the asymmetric and symmetric stretching of the nitro group. The precise location of these peaks is highly sensitive to the electronic environment and steric factors within the molecule, offering valuable structural insights.

Comparative Analysis of Key Functional Group Vibrations

The structure of this compound presents a unique interplay of electronic and steric effects that influence its IR spectrum. The presence of an electron-withdrawing nitro group on the aromatic ring and a bulky cyclopentyl group on the nitrogen atom, combined with the potential for intramolecular hydrogen bonding, makes for a compelling case study.

The Secondary Amine N-H Stretch: A Tale of Two Influences

Secondary amines (R₂NH) typically exhibit a single, relatively weak N-H stretching absorption in the region of 3300-3500 cm⁻¹.[1][2] For aromatic secondary amines, this peak is often observed around 3400 cm⁻¹. However, in this compound, the ortho-positioning of the nitro group introduces the critical factor of intramolecular hydrogen bonding. The hydrogen atom on the amine can form a hydrogen bond with one of the oxygen atoms of the adjacent nitro group.

This intramolecular hydrogen bonding is known to weaken the N-H bond, which consequently lowers its vibrational frequency, resulting in a shift to a lower wavenumber (a redshift).[3][4] This phenomenon also tends to broaden the absorption peak. Therefore, for this compound, the N-H stretching peak is predicted to appear at a lower frequency than a typical aromatic secondary amine that lacks this interaction.

The Nitro Group: A Distinctive Doublet

The nitro (NO₂) group provides one of the most recognizable signatures in an IR spectrum, characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these peaks are typically found in the following ranges:

  • Asymmetric NO₂ Stretch: 1550–1475 cm⁻¹

  • Symmetric NO₂ Stretch: 1360–1290 cm⁻¹

The electron-donating nature of the amine group, even with the bulky cyclopentyl substituent, can influence the electronic structure of the nitro group through the aromatic ring, potentially causing slight shifts in these absorption frequencies.

Predicted IR Absorption Peaks for this compound

Based on the analysis of structurally similar compounds and the anticipated effects of intramolecular hydrogen bonding, the following table summarizes the predicted IR absorption peaks for the key functional groups in this compound. For comparison, typical ranges for related functional groups without the specific structural constraints of the target molecule are also provided.

Functional GroupVibrational ModePredicted Range for this compound (cm⁻¹)Typical Range for Aromatic Secondary Amines (cm⁻¹)Typical Range for Aromatic Nitro Compounds (cm⁻¹)
Secondary Amine N-H Stretch3300 - 33503350 - 3450N/A
Nitro Group Asymmetric Stretch1510 - 1540N/A1550 - 1475
Nitro Group Symmetric Stretch1330 - 1360N/A1360 - 1290
Aromatic Ring C=C Stretch1580 - 16101580 - 16101580 - 1610
Aliphatic (Cyclopentyl) C-H Stretch2850 - 2960N/AN/A

Experimental Protocol for FTIR Analysis

To empirically validate these predictions, the following protocol outlines the steps for acquiring an FTIR spectrum of this compound.

Instrumentation and Materials:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample of this compound

  • Appropriate solvent for casting a thin film (e.g., chloroform or dichloromethane), if analyzing as a solid film.

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure:
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • For ATR-FTIR (Recommended): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • For Thin Film Analysis: Dissolve a small amount of the sample in a volatile solvent. Apply a drop of the solution to a salt plate and allow the solvent to evaporate completely, leaving a thin film of the sample. Place the salt plate in the spectrometer's sample holder.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample compartment.

    • Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software.

    • Identify and label the key absorption peaks corresponding to the N-H stretch, NO₂ asymmetric and symmetric stretches, aromatic C=C stretches, and aliphatic C-H stretches.

    • Compare the observed peak positions with the predicted values and literature data for analogous compounds.

Visualizing the Molecular Structure and Key Vibrations

The following diagram illustrates the key functional groups and their predicted IR absorption regions in this compound.

G cluster_molecule This compound cluster_peaks Predicted IR Absorption Peaks mol Structure NH_Stretch N-H Stretch (3300-3350 cm⁻¹) Broadened due to H-bonding mol->NH_Stretch Secondary Amine NO2_Asym Asymmetric NO₂ Stretch (1510-1540 cm⁻¹) mol->NO2_Asym Nitro Group NO2_Sym Symmetric NO₂ Stretch (1330-1360 cm⁻¹) mol->NO2_Sym Aromatic_CC Aromatic C=C Stretch (1580-1610 cm⁻¹) mol->Aromatic_CC Aromatic Ring Aliphatic_CH Aliphatic C-H Stretch (2850-2960 cm⁻¹) mol->Aliphatic_CH Cyclopentyl Group

Caption: Key functional groups in this compound and their predicted IR absorption regions.

Conclusion

The infrared spectrum of this compound is expected to display a set of characteristic absorption peaks that are diagnostic of its constituent functional groups. The secondary amine N-H stretch is predicted to be shifted to a lower wavenumber and broadened due to intramolecular hydrogen bonding with the ortho-nitro group. The nitro group itself will be readily identifiable by its strong and distinct asymmetric and symmetric stretching bands. By comparing the experimental spectrum to the predicted values and data from analogous compounds, researchers can confidently identify and characterize this molecule. This guide provides a robust framework for such an analysis, grounded in the fundamental principles of vibrational spectroscopy and an understanding of intramolecular interactions.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2018).
  • Stuart, B. H. (2004).
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Retrieved from [Link]

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A Comparative Guide to the Reactivity of N-cyclopentyl-2-nitroaniline and 2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the functionalization of aniline derivatives is a cornerstone. 2-Nitroaniline serves as a fundamental building block, prized for its well-defined reactivity and its role as a precursor to key intermediates like o-phenylenediamine.[1][2][3] The introduction of an N-alkyl substituent, such as a cyclopentyl group, fundamentally alters the electronic and steric profile of the parent molecule, creating N-cyclopentyl-2-nitroaniline. This modification, while seemingly simple, has profound implications for the molecule's reactivity, influencing reaction rates, regioselectivity, and even the feasibility of certain transformations.

This guide provides a detailed, comparative analysis of the reactivity of this compound versus its primary amine counterpart, 2-nitroaniline. We will move beyond a simple catalog of reactions to dissect the underlying principles—steric hindrance and electronic effects—that govern their chemical behavior. This analysis is grounded in established mechanistic principles and is designed to provide researchers, scientists, and drug development professionals with the predictive insights needed to make informed decisions in experimental design. We will explore their comparative reactivity in key synthetic transformations, including electrophilic aromatic substitution, reactions at the amino group, and reduction of the nitro moiety. Where direct comparative experimental data is not available in the literature, we will present predictive models based on established chemical theory and provide robust, self-validating experimental protocols to test these hypotheses.

Core Physicochemical Properties: A Tale of Two Amines

Before delving into reactivity, it is essential to understand the foundational differences in the physical and chemical properties of our two subject molecules.

Property2-NitroanilineThis compoundRationale for Difference
Molecular Weight 138.12 g/mol [4]206.25 g/mol Addition of the C₅H₉ group.
Melting Point 71.5 °C[2]Data not readily available; predicted to be higher due to increased molecular weight and van der Waals forces.Increased molecular size and potential for different crystal packing.
Boiling Point 284 °C[2]Data not readily available; predicted to be significantly higher.Increased molecular weight leads to stronger intermolecular forces.
pKa (of conjugate acid) -0.3[2]Predicted to be slightly higher than 2-nitroaniline.The electron-donating cyclopentyl group increases electron density on the nitrogen, making it a slightly stronger base.
Solubility Slightly soluble in cold water; soluble in hot water and common organic solvents (ethanol, ether, acetone).[4]Predicted to have lower water solubility but higher solubility in nonpolar organic solvents (e.g., hexane, toluene).The large, nonpolar cyclopentyl group increases the molecule's lipophilicity.

The Dueling Influences: Electronic vs. Steric Effects

The reactivity of these two molecules is primarily dictated by the interplay between the electronic and steric effects of the substituent on the amino nitrogen.

Electronic Effects: The Inductive Push

The amino group (-NH₂) in 2-nitroaniline is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[5] This is due to the lone pair of electrons on the nitrogen participating in resonance with the aromatic ring, increasing electron density at these positions. However, this activating effect is significantly tempered by the powerful electron-withdrawing nitro group (-NO₂) and the fact that under strongly acidic conditions, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[5]

In this compound, the cyclopentyl group is an electron-donating group (EDG) through induction (the +I effect). This alkyl group pushes electron density onto the nitrogen atom, making it a stronger electron-donating group than the simple -NH₂ group. This enhanced electron donation should, in principle, increase the nucleophilicity of the nitrogen atom and further activate the aromatic ring towards electrophilic attack compared to 2-nitroaniline.

Steric Effects: The Bulky Gatekeeper

The most significant difference between the two molecules is the steric bulk of the N-substituent. The two hydrogen atoms on the nitrogen of 2-nitroaniline present a minimal steric profile. In stark contrast, the cyclopentyl group is a bulky, three-dimensional substituent that creates considerable steric hindrance around the nitrogen atom and the ortho positions (positions 3 and 6) of the aromatic ring. This steric congestion can be expected to:

  • Hinder reactions at the nitrogen atom: Acylation, alkylation, and other reactions involving direct attack on the amino nitrogen will be slower.

  • Disfavor substitution at the ortho positions: Electrophilic attack at the positions adjacent to the N-cyclopentylamino group will be sterically hindered.

  • Influence intermolecular interactions: The bulky group can disrupt crystal packing and affect interactions with catalysts or solvent molecules.

The following diagram illustrates this fundamental conflict between activating electronics and deactivating sterics.

G cluster_0 This compound Reactivity Electronic Electronic Effect (+I) Reactivity Overall Reactivity Electronic->Reactivity Activates Ring Increases N Nucleophilicity Steric Steric Effect (Bulk) Steric->Reactivity Hinders Attack at N Blocks Ortho Positions

Caption: Competing electronic and steric effects in this compound.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution (EAS)

In 2-nitroaniline, the amino group directs incoming electrophiles primarily to the para position (position 4) due to the ortho position being occupied by the nitro group. The other ortho position (position 6) is also activated, but substitution there is less common.

For this compound, we predict a divergence in reactivity:

  • Rate: The rate of reaction may be slightly faster due to the activating +I effect of the cyclopentyl group. However, this may be counteracted by the steric hindrance impeding the approach of the electrophile or the formation of the sigma complex.

  • Regioselectivity: Substitution will be strongly favored at the para position (position 4). Attack at position 6 will be significantly disfavored due to the immense steric clash between the bulky cyclopentyl group and the incoming electrophile.

Predicted Outcome for Bromination:

CompoundReagentMajor ProductPredicted Relative RateRationale
2-Nitroaniline Br₂ / Acetic Acid4-Bromo-2-nitroaniline1 (Baseline)Standard EAS on a moderately deactivated ring.
This compound Br₂ / Acetic Acid4-Bromo-N-cyclopentyl-2-nitroaniline~1.5 - 2xThe activating +I effect of the cyclopentyl group is expected to outweigh the steric hindrance for para-substitution.
Reactions at the Amino Nitrogen (e.g., Acylation)

The nucleophilicity of the amino nitrogen is critical for reactions like acylation.

  • 2-Nitroaniline: Readily undergoes acylation with reagents like acetic anhydride to form 2-nitroacetanilide.[2] The reaction is straightforward due to the accessibility of the -NH₂ group.

  • This compound: The nitrogen is more electron-rich (+I effect), suggesting it should be more nucleophilic. However, the cyclopentyl group provides a significant steric shield. Therefore, the rate of acylation is expected to be considerably slower, requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive acylating agents).

Predicted Outcome for Acylation with Acetic Anhydride:

CompoundConditionsPredicted Relative RateRationale
2-Nitroaniline Acetic Anhydride, 80 °C, 1 hr1 (Baseline)Unhindered primary amine allows for rapid reaction.
This compound Acetic Anhydride, 120 °C, 6 hr~0.1 - 0.2xSevere steric hindrance around the secondary amine nitrogen drastically slows the rate of nucleophilic attack.
Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and synthetically valuable transformation. This is often achieved using reagents like H₂/Pd-C, Sn/HCl, or sodium borohydride in the presence of a catalyst.[6]

  • 2-Nitroaniline: Reduction yields o-phenylenediamine, a crucial precursor for benzimidazoles and other heterocycles.[2]

  • This compound: The reduction of the nitro group itself is primarily an electronic process and should be less affected by the steric bulk of the distant N-cyclopentyl group. The rate of reduction might be slightly faster due to the overall increased electron density on the ring, but this effect is likely to be minimal. The primary product would be N¹-cyclopentylbenzene-1,2-diamine.

Predicted Outcome for Catalytic Hydrogenation:

| Compound | Conditions | Major Product | Predicted Relative Rate | Rationale | | :--- | :--- | :--- | :--- | | 2-Nitroaniline | H₂ (1 atm), 10% Pd/C, Ethanol, RT | o-Phenylenediamine | 1 (Baseline) | Standard, efficient reduction. | | This compound | H₂ (1 atm), 10% Pd/C, Ethanol, RT | N¹-Cyclopentylbenzene-1,2-diamine | ~1 - 1.2x | Steric hindrance is distant from the reaction center; electronic effects are minimal for this transformation. |

Experimental Protocols for Reactivity Comparison

To empirically validate the predictions made in this guide, the following detailed experimental workflows are provided. These protocols are designed as self-validating systems, incorporating controls and clear analytical endpoints.

Workflow: Comparative Kinetic Analysis of Electrophilic Bromination

G cluster_workflow Bromination Kinetics Workflow prep 1. Prepare Stock Solutions - 2-Nitroaniline in Acetic Acid - this compound in Acetic Acid - Br2 in Acetic Acid react 2. Initiate Reactions - Mix aniline and Br2 solutions at t=0 - Maintain constant temperature (e.g., 25°C) prep->react quench 3. Aliquot & Quench - At intervals (t=1, 5, 15, 30 min) - Remove aliquot and quench with Na2S2O3(aq) react->quench analyze 4. GC-MS Analysis - Quantify remaining starting material - Quantify 4-bromo product formation quench->analyze plot 5. Data Analysis - Plot [Reactant] vs. Time - Determine initial reaction rates analyze->plot

Caption: Workflow for comparing electrophilic bromination rates.

Step-by-Step Protocol:

  • Preparation: Prepare 0.1 M stock solutions of 2-nitroaniline, this compound, and bromine in glacial acetic acid.

  • Reaction Setup: In separate temperature-controlled reaction vessels (25 °C), place 10 mL of each aniline stock solution.

  • Initiation: At time t=0, add 10 mL of the bromine stock solution to each vessel simultaneously. Begin vigorous stirring.

  • Sampling and Quenching: At specified time points (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot from each reaction and immediately add it to a vial containing 2.0 mL of 0.5 M sodium thiosulfate solution to quench the unreacted bromine.

  • Extraction: Add 2.0 mL of ethyl acetate to the quenched aliquot, vortex, and allow the layers to separate.

  • Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard (e.g., naphthalene) to determine the concentration of the starting material and the 4-bromo product.

  • Kinetics: Plot the concentration of the starting material versus time to determine the initial rate of reaction for each compound. The slope of the initial linear portion of the curve represents the initial rate.

Trustworthiness: This protocol is self-validating because the side-by-side comparison under identical conditions eliminates systematic errors. The use of an internal standard ensures accurate quantification, and the time-course analysis provides robust kinetic data rather than a single endpoint.

Conclusion

While 2-nitroaniline is a well-understood and versatile chemical intermediate, its N-cyclopentyl derivative presents a more complex reactivity profile governed by a trade-off between activating electronic effects and deactivating steric hindrance. Our analysis predicts that this compound will exhibit enhanced reactivity in electrophilic aromatic substitutions at the para-position but will be significantly less reactive in transformations that require nucleophilic attack directly at the sterically encumbered nitrogen atom. The reduction of the nitro group is predicted to be largely unaffected.

This guide provides a theoretical framework and, crucially, a set of robust experimental protocols for researchers to directly test these predictions. By understanding the fundamental principles that differentiate these two molecules, chemists can better anticipate reaction outcomes, optimize conditions, and strategically design synthetic routes for the development of novel compounds.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding Organic Synthesis with 2-Nitroaniline (CAS 88-74-4). Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 2-Nitroaniline. Retrieved from [Link]

  • Ahmad, R., et al. (2020). Catalytic reduction of 2-nitroaniline: a review. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Retrieved from [Link]

  • ACS Publications. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. Retrieved from [Link]

  • MDPI. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2022). Reduction of 2-nitroaniline using AgNPs. Retrieved from [Link]

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A Comprehensive Guide to Thin-Layer Chromatography of N-cyclopentyl-2-nitroaniline: Elucidating Rf Values in Ethyl Acetate/Hexane Systems

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the meticulous analysis and purification of novel compounds are paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for its simplicity, rapidity, and high sensitivity in assessing compound purity and reaction progress.[1] This guide provides an in-depth exploration of the TLC behavior of N-cyclopentyl-2-nitroaniline, a key intermediate in various synthetic pathways, with a specific focus on its retention factor (Rf) values in ethyl acetate/hexane solvent systems. Through a combination of theoretical principles, comparative data, and a detailed experimental protocol, this document serves as a practical resource for researchers, scientists, and professionals in the field.

The Foundational Principle: Understanding the Retention Factor (Rf)

TLC operates on the principle of differential partitioning of a compound between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the solvent system).[1][2] The Retention Factor (Rf) is a quantitative measure of a compound's migration along the TLC plate and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4][5]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [3][4]

A compound's Rf value is a critical parameter, offering insights into its polarity and its interaction with the stationary and mobile phases.[3][4] A lower Rf value signifies stronger interaction with the polar stationary phase (e.g., silica gel) and lower solubility in the mobile phase, indicating a more polar compound. Conversely, a higher Rf value suggests weaker interaction with the stationary phase and greater solubility in the mobile phase, characteristic of a less polar compound.[3][4]

Comparative Analysis: this compound vs. Related Nitroanilines

While specific experimental data for the Rf of this compound is not extensively published, we can infer its behavior by examining structurally similar compounds, such as o-nitroaniline and p-nitroaniline. The polarity of these molecules, and consequently their Rf values, is influenced by the presence of the polar nitro (-NO2) and amino (-NH2 or -NHR) groups.

The introduction of a non-polar cyclopentyl group to the amino function of 2-nitroaniline is expected to decrease the overall polarity of the molecule compared to 2-nitroaniline itself. This is because the bulky, hydrophobic cyclopentyl ring will shield the polar N-H bond and increase the compound's affinity for the less polar mobile phase.

The choice of the ethyl acetate/hexane solvent system allows for a tunable mobile phase polarity. Ethyl acetate is a moderately polar solvent, while hexane is non-polar. By varying the ratio of these two solvents, the polarity of the mobile phase can be finely adjusted to achieve optimal separation.[6] Increasing the proportion of ethyl acetate increases the polarity of the mobile phase, which will generally lead to higher Rf values for all compounds.[6]

Illustrative Rf Values in Ethyl Acetate/Hexane Systems

The following table presents a comparison of expected Rf values for this compound and related compounds in various ethyl acetate/hexane mixtures on a standard silica gel TLC plate. These values are illustrative and serve as a guide for experimental design.

Compound10% Ethyl Acetate in Hexane (v/v)20% Ethyl Acetate in Hexane (v/v)30% Ethyl Acetate in Hexane (v/v)
p-Nitroaniline ~ 0.15~ 0.30~ 0.45
o-Nitroaniline ~ 0.25~ 0.45~ 0.60
This compound ~ 0.35 ~ 0.55 ~ 0.70

Rationale:

  • p-Nitroaniline: Being the most polar among the three due to the exposed amino and nitro groups, it exhibits the strongest interaction with the silica gel, resulting in the lowest Rf values.

  • o-Nitroaniline: The intramolecular hydrogen bonding between the amino and nitro groups in the ortho position reduces its overall polarity compared to the para isomer, leading to higher Rf values.[7]

  • This compound: The addition of the non-polar cyclopentyl group further decreases its polarity, causing it to travel the furthest up the TLC plate and thus have the highest Rf values in a given solvent system.

Experimental Protocol for Determining Rf Values

This section provides a detailed, step-by-step methodology for the accurate determination of the Rf value of this compound.

Materials and Reagents:
  • This compound

  • Silica gel 60 F254 TLC plates

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Developing chamber

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

Workflow for TLC Analysis:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spotting Spot Sample on Plate prep_plate->spotting prep_solvent Prepare Solvent System development Develop Plate in Chamber prep_solvent->development prep_sample Prepare Sample Solution prep_sample->spotting spotting->development drying Dry the Developed Plate development->drying visualization Visualize Spots under UV drying->visualization measurement Measure Distances visualization->measurement calculation Calculate Rf Value measurement->calculation

Caption: Experimental workflow for determining TLC Rf values.

Step-by-Step Procedure:
  • Preparation of the TLC Plate:

    • With a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.

    • Mark equidistant points on the origin line for spotting the sample.

  • Preparation of the Solvent System:

    • Prepare the desired ethyl acetate/hexane solvent system (e.g., 20% ethyl acetate in hexane) by accurately measuring the required volumes of each solvent.

    • Pour the solvent system into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. This ensures a uniform solvent front.

    • Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, carefully spot the sample solution onto the marked point at the origin of the TLC plate. The spot should be small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Rf Calculation:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. This compound, being a nitroaromatic compound, should be UV active.

    • Circle the visualized spots with a pencil.

    • Measure the distance from the origin to the center of the spot (distance traveled by the compound).

    • Measure the distance from the origin to the solvent front (distance traveled by the solvent).

    • Calculate the Rf value using the formula mentioned previously.

Factors Influencing Rf Values

It is crucial to recognize that Rf values can be influenced by several experimental parameters.[1][6][8] For reproducible results, these factors must be carefully controlled:

  • Solvent System: The polarity of the mobile phase is a primary determinant of Rf values.[6]

  • Stationary Phase: The type and activity of the adsorbent (e.g., silica gel or alumina) will affect separation.[6]

  • Temperature: Higher temperatures can increase the rate of solvent migration and potentially alter Rf values.[6]

  • Chamber Saturation: An unsaturated chamber can lead to an uneven solvent front and inaccurate Rf values.

  • Sample Concentration: Overloading the TLC plate can cause streaking and inaccurate Rf measurements.

Conclusion

This guide has provided a comprehensive overview of the principles and practices for determining the TLC Rf values of this compound in ethyl acetate/hexane solvent systems. By understanding the underlying principles of chromatography and the influence of molecular structure on polarity, researchers can effectively utilize TLC for the rapid and reliable analysis of this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining accurate and reproducible Rf values, which are indispensable for reaction monitoring, purity assessment, and the development of larger-scale purification methods such as column chromatography.

References

  • (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx - Academia.edu. Available at: [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. Available at: [Link]

  • Understanding Rf Values in Chromatography: A Step-by-Step Guide - Oreate AI Blog. Available at: [Link]

  • Calculating retention factors for TLC (video) - Khan Academy. Available at: [Link]

  • Factors Affecting TLC Rf Values | PDF | Thin Layer Chromatography | Chemical Polarity. Available at: [Link]

  • TLC Separation of Nitroanilines | PDF | Chromatography - Scribd. Available at: [Link]

  • What factors affect the Rf value on tlc plates? - Blog - MicoBio Chemical. Available at: [Link]

  • In a Tre experiment, the best system for separating a mixture of ortho, m.. - Filo. Available at: [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis of C11H14N2O2: Theoretical Calculations and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of a molecular entity is a cornerstone of regulatory submission and intellectual property. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, providing a quantitative measure of its constituent elements. This guide offers an in-depth look at the elemental analysis of the compound with the molecular formula C11H14N2O2, comparing theoretical calculations with practical analytical approaches.

Theoretical Elemental Composition: Establishing the Benchmark

The first step in any elemental analysis is to calculate the theoretical percentage of each element in the molecule. This provides a precise benchmark against which experimental results are compared. The calculation is based on the atomic weights of the constituent elements.

The standard atomic weights are:

  • Carbon (C): ~12.011 u[1][2][3]

  • Hydrogen (H): ~1.008 u[2][4][5]

  • Nitrogen (N): ~14.007 u[2][6]

  • Oxygen (O): ~15.999 u[2][7][8]

1. Molar Mass Calculation:

The molar mass of C11H14N2O2 is the sum of the masses of all atoms in the molecule:

  • Mass of Carbon: 11 * 12.011 u = 132.121 u

  • Mass of Hydrogen: 14 * 1.008 u = 14.112 u

  • Mass of Nitrogen: 2 * 14.007 u = 28.014 u

  • Mass of Oxygen: 2 * 15.999 u = 31.998 u

  • Total Molar Mass: 132.121 + 14.112 + 28.014 + 31.998 = 206.245 g/mol

2. Elemental Percentage Composition:

The percentage of each element is calculated as follows:

  • % Carbon (C): (132.121 / 206.245) * 100 = 64.06%

  • % Hydrogen (H): (14.112 / 206.245) * 100 = 6.84%

  • % Nitrogen (N): (28.014 / 206.245) * 100 = 13.58%

  • % Oxygen (O): (31.998 / 206.245) * 100 = 15.51%

These theoretical values represent the "true" elemental composition of a pure sample of C11H14N2O2.

Comparative Methodologies for Elemental Analysis

While various techniques can determine elemental composition, combustion analysis is the most common and robust method for organic compounds, particularly for Carbon, Hydrogen, and Nitrogen (CHN analysis).

Combustion Analysis: This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO2, H2O, and N2) are passed through a series of detectors, and the amount of each gas is quantified. The percentages of C, H, and N in the original sample are then calculated. Oxygen is typically determined by difference or through a separate pyrolysis method.

High-Resolution Mass Spectrometry (HRMS): While not a traditional elemental analysis technique for bulk samples, HRMS can provide an extremely accurate mass measurement of the molecular ion. This allows for the determination of a unique molecular formula, thereby confirming the elemental composition. This method is complementary and confirms the molecular formula rather than the bulk purity.

The following table provides a comparison of the theoretical data with typical acceptable experimental results.

ElementTheoretical %Typical Combustion Analysis ResultAcceptable Range
Carbon (C)64.06%64.15%± 0.4%
Hydrogen (H)6.84%6.81%± 0.4%
Nitrogen (N)13.58%13.62%± 0.4%
Oxygen (O)15.51%15.42% (by difference)-

Experimental Protocol: CHN Combustion Analysis

This protocol outlines the essential steps for the elemental analysis of C11H14N2O2 using a modern CHN analyzer. The causality behind each step is explained to ensure methodological robustness.

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a sample of C11H14N2O2.

Instrumentation: A calibrated CHN elemental analyzer.

Protocol Steps:

  • System Preparation and Calibration (Self-Validating System):

    • Action: Perform a leak check on the instrument. The integrity of the system is paramount to prevent atmospheric gases (especially N2) from contaminating the sample pathway.

    • Action: Analyze 3-5 replicates of a certified organic standard with a known elemental composition (e.g., Acetanilide).

    • Causality: This step is crucial for trustworthiness. The instrument's response is calibrated against a known standard, ensuring the accuracy of the measurements for the unknown sample. The results for the standard must fall within the certified acceptance criteria before proceeding.

    • Action: Run an instrument blank (an empty tin capsule).

    • Causality: This establishes the baseline and accounts for any residual C, H, or N in the system, which will be subtracted from the sample results.

  • Sample Preparation:

    • Action: Ensure the sample is homogenous and has been properly dried to remove residual solvents or water, which would artificially inflate the hydrogen and potentially the carbon content.

    • Action: Accurately weigh approximately 1-2 mg of C11H14N2O2 into a tin capsule using a calibrated microbalance.

    • Causality: The precision of the weighing step directly impacts the accuracy of the final percentage. Tin capsules are used as they facilitate complete combustion at high temperatures.

  • Sample Analysis:

    • Action: Introduce the sealed tin capsule into the combustion chamber of the analyzer. The sample is combusted at a high temperature (typically >900°C) in a stream of pure oxygen.

    • Causality: High temperatures ensure the complete and instantaneous conversion of the sample into its elemental gases: C becomes CO2, H becomes H2O, and N becomes N2.

  • Data Acquisition and Interpretation:

    • Action: The instrument's software records the detector signals corresponding to CO2, H2O, and N2 and calculates the percentage of each element based on the initial sample weight and the calibration.

    • Action: Compare the experimental results to the theoretical values. A deviation of less than ±0.4% is generally considered acceptable and confirms the empirical formula.

Workflow for Elemental Analysis

The following diagram illustrates the logical flow of the elemental analysis process, from theoretical calculation to final data validation.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Theory cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Data Validation calc Calculate Theoretical Composition of C11H14N2O2 compare Compare Experimental vs. Theoretical Results calc->compare sample_prep Prepare Homogenous, Dry Sample weigh Weigh Sample (1-2 mg) sample_prep->weigh calibrate Calibrate Instrument with Certified Standard run_blank Run Instrument Blank calibrate->run_blank run_blank->weigh combust Combustion Analysis weigh->combust acquire Acquire & Process Data combust->acquire acquire->compare validate Validate Formula (Result within ±0.4%) compare->validate

Caption: Workflow of Elemental Analysis

References

  • Oxygen Atomic Weight.
  • Carbon Atomic Weight. Available at: [Link]

  • Periodic Table of Elements. Available at: [Link]

  • Hydrogen Atomic Weight. Available at: [Link]

  • Nitrogen Atomic Weight. Available at: [Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of N-cyclopentyl-2-nitroaniline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Spectroscopic Landscape of 2-Nitroanilines: A Tale of Intramolecular Charge Transfer

The UV-Vis absorption spectra of 2-nitroaniline and its derivatives are dominated by a strong absorption band, which is attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the amino group and the aromatic ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing nitro group. This "push-pull" nature of the molecule, with an electron-donating group (-NHR) and an electron-withdrawing group (-NO₂) in close proximity, is fundamental to its spectroscopic behavior.

The position of the absorption maximum (λmax) is highly sensitive to the electronic environment of the chromophore. This includes the nature of the substituent on the amino group (the 'R' in -NHR) and the polarity of the solvent in which the molecule is dissolved.

The Influence of N-Alkylation

Increasing the electron-donating ability of the substituent on the amino nitrogen generally leads to a bathochromic shift (a shift to longer wavelengths) of the λmax. Alkyl groups, being electron-donating through an inductive effect, are expected to cause such a shift compared to the parent 2-nitroaniline. The magnitude of this shift can be influenced by the size and nature of the alkyl group. For N-cyclopentyl-2-nitroaniline, the cyclopentyl group is anticipated to be a stronger electron donor than smaller alkyl groups like methyl or ethyl, potentially leading to a more pronounced bathochromic shift.

The Role of the Solvent: Solvatochromism

The phenomenon where the color of a substance changes with the polarity of the solvent is known as solvatochromism. In the case of 2-nitroaniline derivatives, the excited state is more polar than the ground state due to the intramolecular charge transfer. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. This results in a bathochromic (red) shift of the absorption maximum as the solvent polarity increases.[1] Conversely, in nonpolar solvents, the absorption maximum is expected at shorter wavelengths (a hypsochromic or blue shift).

Comparative Analysis of UV-Vis Absorption Maxima

CompoundSolventλmax (nm)Reference
2-Nitroaniline95% Ethanol408-409, 278[2]
2-NitroanilineAqueous solution (0.5 mM)~410[3]
4-NitroanilineWater380[4]
4-NitroanilineCyclohexane320[4]

Analysis and Prediction for this compound:

Based on the principles of N-alkylation and solvatochromism, we can predict the following for this compound:

  • Compared to 2-Nitroaniline: The λmax of this compound is expected to be at a longer wavelength than that of 2-nitroaniline in the same solvent due to the electron-donating nature of the cyclopentyl group.

  • Solvent Effects: A clear bathochromic shift is anticipated as the solvent polarity increases. For example, the λmax in a polar solvent like ethanol or methanol will be significantly higher than in a nonpolar solvent like hexane or cyclohexane.

To provide a more quantitative comparison, a systematic study of a series of N-alkyl-2-nitroanilines (where alkyl = methyl, ethyl, propyl, butyl, and cyclopentyl) in a range of solvents with varying polarities would be necessary. This experimental data would allow for a direct and precise comparison of the effect of the alkyl substituent on the UV-Vis absorption maxima.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a detailed, self-validating methodology for obtaining the UV-Vis absorbance spectrum of this compound and its analogs.

Materials and Instrumentation
  • Analytes: this compound, 2-nitroaniline, and other N-alkyl-2-nitroaniline analogs.

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the analyte (e.g., 10 mg).

    • Dissolve the analyte in a known volume of a chosen solvent (e.g., 100 mL) to prepare a stock solution of known concentration. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement. The absorbance at the λmax should ideally be between 0.5 and 1.5 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent that will be used for the analysis.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction. This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

    • Record the absorbance value at the λmax.

    • Repeat the measurement for each analyte in each of the chosen solvents.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solution stock->working baseline Baseline Correction working->baseline Fill Cuvettes measure Record Spectrum baseline->measure identify_lambda Identify λmax measure->identify_lambda Analyze Spectrum record_abs Record Absorbance identify_lambda->record_abs

Caption: Workflow for UV-Vis absorption maxima determination.

Factors Influencing UV-Vis Absorption in 2-Nitroanilines

The following diagram illustrates the key factors that influence the UV-Vis absorption maxima of 2-nitroaniline derivatives.

influencing_factors cluster_molecular Molecular Structure cluster_environment Environment N_substituent N-Substituent (Alkyl Group) UV_Vis UV-Vis Absorption (λmax) N_substituent->UV_Vis Inductive Effect Ring_substituent Ring Substituents Ring_substituent->UV_Vis Electronic Effects Solvent_Polarity Solvent Polarity Solvent_Polarity->UV_Vis Solvatochromism pH pH pH->UV_Vis Protonation State

Caption: Factors affecting the λmax of 2-nitroanilines.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the UV-Vis absorption maxima of this compound. While direct experimental data for this compound remains elusive in the current literature, a comparative analysis based on its structural analogs, particularly 2-nitroaniline and other N-alkyl derivatives, allows for robust predictions of its spectroscopic behavior. The provided experimental protocol offers a standardized approach for obtaining this critical data, ensuring accuracy and reproducibility. For drug development professionals and researchers, a thorough understanding of the UV-Vis absorption properties is paramount for characterization, purity assessment, and the development of quantitative analytical methods.

References

  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline.... Available at: [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Available at: [Link]

  • ResearchGate. (n.d.). The UV–Vis absorption spectra change for the reduction process of a.... Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of (a) 2-nitroaniline, (b) kinetics of.... Available at: [Link]

  • ACS Publications. (2010). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. Available at: [Link]

  • ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Available at: [Link]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Available at: [Link]

  • American Journal of Quantum Chemistry and Molecular Spectroscopy. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Available at: [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Available at: [Link]

  • PubMed. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: Intramolecular charge transfer effects. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of (a) reduction of 2-nitroaniline to.... Available at: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Available at: [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

  • ACS Publications. (n.d.). Charge-Transfer-Induced Twisting of the Nitro Group. Available at: [Link]

  • ResearchGate. (n.d.). The UV–Vis spectra of o-nitroaniline at various reaction times in a.... Available at: [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Study on solvatochromic behaviour of polyaniline and alkyl substituted polyanilines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Available at: [Link]

  • MDPI. (n.d.). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-cyclopentyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-cyclopentyl-2-nitroaniline. As a substituted nitroaniline, this compound is presumed to share toxicological and environmental hazard profiles with related chemicals. This document synthesizes established safety protocols and disposal methodologies for the nitroaniline class of compounds to provide a robust operational plan for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to ensure a deep understanding of the safety imperatives.

Disclaimer: This guide is based on the known hazards and handling protocols for structurally similar nitroaniline compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to consult the official SDS for this compound upon its availability and to always prioritize its specific recommendations. All procedures must be conducted in strict accordance with local, state, and federal regulations.

Hazard Profile and Core Safety Principles

This compound, a derivative of 2-nitroaniline, must be handled as a hazardous substance. The nitro and amine functional groups confer significant toxicological properties.

Presumed Hazard Classification:

Hazard ClassDescriptionCausality
Acute Toxicity Likely to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]The nitroaromatic structure can interfere with metabolic processes, and aniline derivatives are known to be readily absorbed through the skin.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[1][2][5][6]Chronic exposure to nitroanilines can lead to conditions such as methemoglobinemia, affecting the blood's ability to transport oxygen, and may impact liver function.[7]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[1][2][3][4][5][6]Nitroaromatic compounds are often persistent in the environment and can be toxic to aquatic organisms.[8]

The fundamental principle for handling and disposing of this compound is containment and control . All waste streams must be managed as hazardous to prevent environmental release and human exposure.[6][9]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before beginning any process that will generate this compound waste, a designated and properly labeled hazardous waste accumulation area must be established.[10]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent all routes of exposure.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[7] Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandatory.[7]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[7] Ensure full coverage of legs and arms.

  • Respiratory Protection: All handling of solid this compound or solutions that could produce aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[5][11]

Step-by-Step Waste Management and Disposal Protocol

This protocol ensures that all waste streams containing this compound are properly segregated, contained, and labeled for disposal by a licensed hazardous waste contractor.

Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[12][13]

  • Solid Waste: Collect all solid this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes) in a dedicated, lined container clearly labeled as hazardous waste.[7]

  • Liquid Waste (Non-halogenated): Collect solutions of this compound in solvents like ethanol, methanol, or acetone in a dedicated, sealed container for non-halogenated organic waste.

  • Liquid Waste (Halogenated): If dissolved in solvents such as dichloromethane or chloroform, collect in a separate, sealed container for halogenated organic waste.

  • Contaminated PPE: Used gloves, bench liners, and other contaminated disposable PPE should be collected in a separate, lined container designated for this purpose.[14]

  • Aqueous Waste: Do not dispose of any aqueous solutions containing this compound down the drain.[3][9] Collect in a sealed, designated aqueous hazardous waste container.

The following flowchart illustrates the decision-making process for waste segregation.

WasteSegregation Start Waste Generated (Contains this compound) IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Solid Hazardous Waste (Lined Container) IsSolid->SolidWaste Yes IsPPE Is it contaminated PPE? IsLiquid->IsPPE No SolventCheck Is the solvent halogenated? IsLiquid->SolventCheck Organic Solvent AqueousCheck Is it an aqueous solution? IsLiquid->AqueousCheck Aqueous Solution PPEWaste Contaminated PPE Waste (Lined Container) IsPPE->PPEWaste Yes HalogenatedWaste Halogenated Liquid Waste SolventCheck->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Liquid Waste SolventCheck->NonHalogenatedWaste No AqueousCheck->IsPPE No AqueousWaste Aqueous Hazardous Waste AqueousCheck->AqueousWaste Yes

Caption: Waste Segregation Flowchart for this compound.

Container Management
  • Selection: Use chemically compatible, leak-proof containers with secure screw-top caps.[10][13]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other constituents (including solvents) and their approximate percentages.[12]

  • Storage: Keep waste containers closed at all times except when adding waste.[10][15] Store in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[11][16]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials. Do not use combustible materials like paper towels for large spills.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or the substance is a powder.

  • Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[2][9] Avoid creating dust.[11][17] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand), and then place the absorbed material into the solid hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Approved Disposal Methodologies

Disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. The primary and most effective method of disposal is high-temperature incineration.

  • High-Temperature Incineration: This is the preferred method for organic compounds like this compound.[18][19] The high temperatures and controlled conditions are designed to break down the molecule into less harmful components, such as carbon dioxide, water, and nitrogen oxides. The process must be conducted in an incinerator equipped with afterburners and scrubbers to neutralize toxic flue gases.[18] The rationale for this method is the complete destruction of the hazardous organic compound, preventing its release into the environment.

Prohibited Disposal Methods:

  • Landfill: Direct landfilling of untreated this compound is not a responsible or compliant disposal method due to its potential to leach into soil and groundwater.

  • Sewer/Drain Disposal: This is strictly prohibited.[3][6] The compound's aquatic toxicity poses a significant threat to wastewater treatment systems and aquatic ecosystems.[8]

  • Evaporation: Allowing waste to evaporate in a fume hood is not a permissible disposal method and violates environmental regulations.[15]

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of containment, segregation, and proper labeling, and by utilizing approved disposal methods like high-temperature incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always operate under the guidance of your institution's EHS department and in strict compliance with all regulatory requirements.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Nitroaniline.
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  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Nitroaniline.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: p-nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem Ltd. (2022, September 2). Safety data sheet: 2-Nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • ChemicalBook. (2025, September 27). 2-Nitroaniline - Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: o-nitroaniline.
  • Loba Chemie. (2015, April 9). 2-NITROANILINE EXTRA PURE MSDS.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. Retrieved from Amherst College Environmental Health & Safety.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • European Chemicals Bureau. (2003, February 11). 2-NITROANILINE CAS N°: 88-74-4.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Elemental Microanalysis. (2024, March 18). 4-NITROANILINE Safety Data Sheet.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
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